Aviptadil
描述
属性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUWHHLIZKOSMS-RIWXPGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H237N43O43S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40077-57-4 | |
| Record name | Aviptadil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of Aviptadil on VPAC1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aviptadil, a synthetic formulation of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP), exerts its pleiotropic physiological effects primarily through the activation of the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). As a member of the Class B G-protein coupled receptor (GPCR) family, VPAC1 is a key therapeutic target for a range of conditions, particularly those involving inflammation and pulmonary distress.[1][2] This technical guide provides an in-depth examination of the molecular interactions, signal transduction cascades, and cellular consequences initiated by the binding of this compound to the VPAC1 receptor. It includes a summary of quantitative binding and functional data, detailed experimental protocols for assessing receptor interaction, and visualizations of the core signaling pathways.
Molecular Interaction: this compound Binding to VPAC1
This compound is a 28-amino acid peptide identical to human VIP.[1] Its mechanism of action is initiated by its binding to the VPAC1 receptor, a transmembrane protein widely distributed in tissues including the lungs, intestine, liver, and on T-lymphocytes.[3] The binding of peptide ligands to Class B GPCRs like VPAC1 is characterized by a "two-site" or "ligand-trap" model:
-
Initial Binding (Trap): The central and C-terminal regions of the this compound peptide, which form an alpha-helix, first engage with the large N-terminal extracellular domain (N-ted) of the VPAC1 receptor.[4] This initial, lower-affinity interaction serves to "trap" the ligand and correctly orient it.[4][5]
-
Activation Binding: Following the initial binding, the N-terminus of this compound interacts with the transmembrane helices and extracellular loops of the receptor. This second interaction drives a conformational change in the receptor, leading to its activation and the initiation of intracellular signaling.[5]
VPAC1 receptors bind both this compound (VIP) and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with similarly high affinity.[3]
Signal Transduction Pathways
Upon activation by this compound, the VPAC1 receptor modulates intracellular signaling primarily through the canonical Gαs-protein pathway, with the potential to engage other G-protein subtypes.
Primary Pathway: Gαs / Adenylyl Cyclase / cAMP
The predominant signaling cascade activated by this compound is mediated by the Gs alpha subunit (Gαs).[6] This pathway is central to many of the peptide's therapeutic effects, including smooth muscle relaxation and anti-inflammatory actions.[2]
-
G-Protein Coupling: Ligand-bound VPAC1 undergoes a conformational shift, allowing it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. It catalyzes the exchange of GDP for GTP on the Gαs subunit.
-
G-Protein Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[2]
-
Downstream Effectors: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This leads to changes in gene expression that underpin many of this compound's cellular effects.[6]
Secondary Pathways: Gαq / Phospholipase C
VPAC1 receptors can also couple to other G-proteins, such as those of the Gαq family, which activate the Phospholipase C (PLC) pathway.[6] This coupling leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two different second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound (as VIP) with the VPAC1 receptor has been quantified through binding affinity and functional potency assays. Binding affinity, represented by the dissociation constant (Kd), indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. Functional potency, represented by the half-maximal effective concentration (EC50), measures the concentration required to elicit 50% of the maximum biological response (e.g., cAMP production).
Table 1: Binding Affinity of VIP for Human VPAC1 Receptor
| Ligand | Receptor Component | Method | Kd Value (μM) | Reference |
|---|---|---|---|---|
| VIP | Recombinant N-terminal Ectodomain (N-ted) | Surface Plasmon Resonance | 0.54 | [5] |
Note: This Kd value reflects binding to the isolated extracellular domain, which is known to be of lower affinity than binding to the full-length receptor.
Table 2: Functional Potency of VIP at the Human VPAC1 Receptor
| Ligand | Cellular Response | Cell Type | pEC50 (-logEC50 M) | EC50 (nM) | Reference |
|---|---|---|---|---|---|
| VIP | cAMP Production | Stably Transfected Cells | 9.08 | 0.83 | [6] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Cellular and Physiological Consequences of VPAC1 Activation
The signaling cascades initiated by this compound binding to VPAC1 translate into significant cellular and physiological effects, particularly in the pulmonary and immune systems.
-
Anti-inflammatory and Immunomodulatory Effects: VPAC1 activation inhibits the production and release of pro-inflammatory cytokines, such as TNF-alpha and IL-6.[7][8] It also promotes a balanced immune response by supporting the function of regulatory T-cells.[8]
-
Pulmonary Protection: In the lungs, where VPAC1 receptors are abundant, this compound's effects are multifaceted:[9]
-
Bronchodilation: The cAMP-mediated pathway leads to the relaxation of airway smooth muscle.[2]
-
Alveolar Cell Protection: this compound protects alveolar type II (AT-II) cells, which are critical for gas exchange and are targeted by viruses like SARS-CoV-2, from apoptosis (programmed cell death).[10]
-
Surfactant Production: It stimulates the production of pulmonary surfactant by AT-II cells, which is essential for maintaining lung compliance and preventing alveolar collapse.[8]
-
Endothelial Barrier Protection: this compound helps preserve the integrity of the pulmonary endothelium, reducing vascular permeability and the risk of edema and Acute Respiratory Distress Syndrome (ARDS).[2]
-
Key Experimental Protocols
The characterization of this compound's interaction with the VPAC1 receptor relies on standardized in-vitro assays.
Radioligand Binding Assay (for Affinity)
This assay quantifies the binding of a radiolabeled ligand to the receptor to determine affinity (Kd) and receptor density (Bmax).
-
Objective: To determine the dissociation constant (Kd) of this compound for the VPAC1 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human VPAC1.
-
Radioligand (e.g., ¹²⁵I-VIP).
-
Unlabeled this compound (as the competitor).
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and 0.1% BSA).
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Gamma counter.
-
-
Methodology:
-
Incubation: A fixed concentration of ¹²⁵I-VIP and varying concentrations of unlabeled this compound are incubated with the VPAC1-expressing cell membranes in binding buffer.
-
Equilibrium: The reaction is incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free (unbound) radioligand. The filters trap the membranes.
-
Washing: Filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled VIP. Specific binding is calculated and plotted against the concentration of unlabeled this compound to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) and Ki (an indicator of affinity) are derived.
-
References
- 1. Anticipated pharmacological role of this compound on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 4. VPAC1 receptor binding site: contribution of photoaffinity labeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The VPAC1 receptor: structure and function of a class B GPCR prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
- 8. Inhaled this compound for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrc.in [ijrc.in]
- 10. researchgate.net [researchgate.net]
Aviptadil's Downstream Signaling in Lung Epithelial Cells: A Technical Guide
Introduction
Aviptadil, a synthetic formulation of Vasoactive Intestinal Peptide (VIP), is a neuropeptide with significant therapeutic potential for inflammatory and injury-related lung conditions, including Acute Respiratory Distress Syndrome (ARDS).[1][2][3] VIP is widely distributed throughout the body, with particularly high concentrations (approximately 70%) in the lung.[4][5] It exerts pleiotropic effects, including potent anti-inflammatory, immunomodulatory, bronchodilatory, and cytoprotective actions.[1] This guide provides an in-depth examination of the molecular signaling pathways activated by this compound in lung epithelial cells, summarizing key quantitative data and detailing relevant experimental protocols for researchers and drug development professionals.
The primary mechanism of this compound is initiated by its binding to specific G-protein coupled receptors (GPCRs) on the surface of lung cells, particularly Alveolar Type II (AT-II) cells.[4][6] These cells are critical for lung function, responsible for producing pulmonary surfactant and serving as progenitors for alveolar regeneration.[7][8] this compound primarily interacts with the Vasoactive Intestinal Peptide Receptor 1 (VPAC1), which is predominantly located in lung tissue and on T lymphocytes.[4][5][9]
Core Signaling Pathway: VPAC1 Receptor Activation
Upon binding to the VPAC1 receptor on lung epithelial cells, this compound triggers a canonical G-protein signaling cascade. The VPAC1 receptor is coupled to a stimulatory G-protein (Gs), which, when activated, initiates a series of intracellular events culminating in diverse cellular responses.
The central event in this pathway is the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] This elevation in intracellular cAMP is a critical second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors like the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus, where it modulates the transcription of genes involved in inflammation, cell survival, and surfactant production.[5]
Caption: this compound binds to the VPAC1 receptor, activating a Gs-protein/cAMP/PKA signaling cascade.
Downstream Cellular Effects in Lung Epithelia
The activation of the VPAC1 signaling pathway by this compound leads to several critical downstream effects that protect and restore lung function.
-
Anti-Inflammatory Action: this compound potently suppresses the production and release of pro-inflammatory cytokines, a key driver of lung injury in ARDS.[1] It has been shown to inhibit the synthesis of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][10] This anti-inflammatory effect is mediated, in part, by the PKA-dependent modulation of transcription factors like NF-κB and CREB.[5]
-
Upregulation of Surfactant Production: Pulmonary surfactant is essential for maintaining alveolar stability and facilitating gas exchange. This compound stimulates AT-II cells to increase surfactant production.[3][4] This is achieved by upregulating key components and enzymes, including surfactant protein A (SP-A) and choline phosphate cytidylyl transferase, a rate-limiting enzyme in phosphatidylcholine synthesis.[3][4] The transcription factor c-Fos is also induced, further promoting surfactant synthesis.[4][11]
-
Inhibition of Apoptosis: this compound protects lung epithelial cells from programmed cell death (apoptosis).[2][3] In response to injury, such as viral infection or inflammation, AT-II cells can undergo apoptosis, compromising the integrity of the alveolar barrier. This compound prevents this by blocking the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[6][12]
-
Antiviral Effects: Studies have shown that this compound can inhibit the replication of SARS-CoV-2 in human lung epithelial cells (Calu-3) and monocytes.[4][13] This suggests a direct role in reducing viral load within the lung, in addition to mitigating the host's inflammatory response.
Quantitative Data Summary
The following table summarizes key quantitative findings from clinical and preclinical studies on the effects of this compound.
| Parameter Measured | Finding | Context | Reference |
| Clinical Recovery | 9-fold increase in odds of being alive and free from respiratory failure. | Randomized controlled trial in patients with COVID-19 ARDS. | [3] |
| Survival | 2-fold increased odds of survival at 60 days. | Randomized controlled trial in patients with critical COVID-19. | [11] |
| IL-6 Levels | Statistically significant reduction in IL-6 cytokine release by day 3. | Randomized controlled trial in patients with critical COVID-19. | [11] |
| TNF-α Levels | Significant reduction in bronchoalveolar lavage fluid. | Phase II clinical study in patients with sarcoidosis. | [4] |
| Radiological Improvement | Significant improvement in RALE scores (from 6.42 to 2.5). | Retrospective study in patients with viral-related severe ARDS. | [14] |
| Inflammatory Markers | Significant decline in C-reactive protein (CRP) values (from 204.9 to 12.1). | Retrospective study in patients with viral-related severe ARDS. | [14] |
Experimental Protocols & Workflow
Investigating the downstream effects of this compound requires a combination of cell culture, biochemical assays, and protein analysis techniques. The following workflow and protocols provide a guide for studying these pathways in a laboratory setting.
Caption: Workflow for studying this compound's effects on lung epithelial cells.
cAMP Measurement Assay
This protocol measures intracellular cAMP levels following this compound stimulation. Commercial kits (e.g., cAMP-Glo™ Assay) are commonly used.[15][16]
Methodology:
-
Cell Seeding: Plate lung epithelial cells (e.g., A549 or primary cells) in a 96-well or 384-well plate and culture overnight.[17]
-
Induction: Remove culture medium and add this compound at desired concentrations (e.g., 0.1 nM to 1 µM) diluted in stimulation buffer. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Add lysis buffer to the wells to release intracellular cAMP.
-
cAMP Detection: Add a detection solution containing Protein Kinase A (PKA). The amount of cAMP present is inversely proportional to PKA activity.
-
ATP Measurement: Add a Kinase-Glo® reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.
-
Data Acquisition: Read luminescence on a microplate reader. The light signal is inversely proportional to the cAMP concentration.
-
Analysis: Generate a standard curve using known cAMP concentrations to interpolate the cAMP levels in the experimental samples.[16]
Cytokine Quantification by ELISA
This protocol quantifies the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.[18][19]
Methodology:
-
Sample Collection: After treating cells with this compound for a specified period (e.g., 6-24 hours), collect the culture supernatant and centrifuge to remove cellular debris.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.[19]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known cytokine concentration and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot a standard curve and determine the concentration of cytokines in the samples.[20][21]
Protein Expression Analysis by Western Blot
This protocol is used to detect changes in the expression or phosphorylation status of key signaling proteins (e.g., p-CREB, c-Fos).[22][23][24]
Methodology:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23][25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23][24]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.[22]
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin or GAPDH.[22]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound: A multifaceted approach to mitigating hypoxemia in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. ijrc.in [ijrc.in]
- 6. Anticipated pharmacological role of this compound on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhaled this compound Is a New Hope for Recovery of Lung Damage due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a Novel Therapy, on Clinical Outcomes of Patients with Viral-related Severe ARDS: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound- Class Effect of a Synthetic Vasoactive Intestinal Peptide as a Treatment Option in COVID-19 Patients with Severe Respiratory Failure [ijrc.in]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. The Use of IV Vasoactive Intestinal Peptide (this compound) in Patients With Critical COVID-19 Respiratory Failure: Results of a 60-Day Randomized Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
- 14. ijccm.org [ijccm.org]
- 15. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 16. cAMP-Glo™ Max Assay [promega.com]
- 17. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 18. Measurement of cytokines by ELISA [bio-protocol.org]
- 19. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. h-h-c.com [h-h-c.com]
- 22. 2.10. Lung Western Blotting Analysis [bio-protocol.org]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Western blot analysis. [bio-protocol.org]
- 25. pubcompare.ai [pubcompare.ai]
Cellular Targets of Aviptadil in the Immune System: A Technical Guide
Abstract
Aviptadil, a synthetic formulation of the endogenous Vasoactive Intestinal Peptide (VIP), has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] Its therapeutic potential, particularly in the context of acute respiratory distress syndrome (ARDS) and other inflammatory conditions, stems from its interaction with specific cellular targets within the immune system.[2][3] This document provides an in-depth technical overview of these cellular targets, the associated signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these interactions. This compound's primary mechanism involves binding to G-protein coupled receptors VPAC1 and VPAC2, which are expressed on a variety of immune cells, thereby modulating cytokine production, promoting anti-inflammatory phenotypes, and protecting host cells from inflammatory damage.[1][4]
Primary Cellular Receptors and Distribution
This compound exerts its effects by binding to two high-affinity G-protein coupled receptors (GPCRs) belonging to the secretin receptor superfamily:
-
VPAC1 (Vasoactive Intestinal Peptide Receptor 1): Predominantly found in lung tissue and on T lymphocytes.[2][5][6][7]
-
VPAC2 (Vasoactive Intestinal Peptide Receptor 2): Primarily expressed on smooth muscle, mast cells, and the basal part of the lung mucosa.[2][6][7][8]
Both VIP and this compound bind to these receptors with high affinity, initiating downstream signaling cascades.[9] The differential expression of these receptors on various immune cells dictates the specific immunomodulatory effects of the peptide.
Key Immune Cell Targets and Mechanisms of Action
This compound targets a broad range of immune cells, orchestrating a shift from a pro-inflammatory to an anti-inflammatory and regulatory state.
T Lymphocytes
T cells are a major target for this compound, with VPAC1 being the predominant receptor.[6][7] Its effects include:
-
Inhibition of Pro-inflammatory T Cells: this compound inhibits the proliferation of T lymphocytes and dampens the activity of pro-inflammatory T-helper 1 (Th1) and Th17 cells.[5][6][10]
-
Promotion of Regulatory Phenotypes: It promotes the differentiation of T-helper 2 (Th2) lymphocytes and induces the activity of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing excessive inflammation.[1][5][10] In studies on sarcoidosis, inhaled this compound was shown to increase the population of CD4+ CD127- CD25+ T cells, a key Treg phenotype.[5][7]
Monocytes and Macrophages
These innate immune cells are critical mediators of inflammation and are significantly modulated by this compound.
-
Suppression of Pro-inflammatory Cytokines: this compound effectively inhibits the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), from activated monocytes and macrophages.[1][11] This action is central to its ability to mitigate the "cytokine storm" associated with conditions like ARDS.[3][12][13][14]
-
Antiviral Effects: In vitro studies have shown that VIP can inhibit the replication of SARS-CoV-2 in human monocytes, suggesting a direct antiviral component to its mechanism.[5][6][7]
Dendritic Cells (DCs)
This compound influences dendritic cells, which bridge the innate and adaptive immune responses. It can inhibit the release of chemokines from DCs, thereby reducing the recruitment of inflammatory cells to sites of injury.[8] Furthermore, VIP can promote the development of tolerogenic dendritic cells, which in turn support the induction of Tregs.[15]
Alveolar Type II (AT-II) Cells
While not classic immune cells, AT-II cells in the lung are a primary target for both SARS-CoV-2 and this compound, and they play a crucial role in pulmonary immune defense.[8][10]
-
Receptor-Mediated Protection: AT-II cells express high levels of the VPAC1 receptor.[5][6] this compound binding to this receptor protects the cells from apoptosis (programmed cell death) by inhibiting pathways such as NMDA-induced caspase-3 activity.[8][10][16] This is critical for preserving the integrity of the alveolar-capillary barrier.[1]
-
Surfactant Production: this compound stimulates the production of pulmonary surfactant, which is essential for lung function and has indirect benefits in reducing inflammation and injury.[2][5][17]
Signaling Pathways
Upon binding to VPAC1 or VPAC2 receptors, this compound triggers a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of key transcription factors. Notably, PKA can phosphorylate and activate the cAMP response element-binding protein (CREB) while inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, leading to a downstream reduction in the transcription of inflammatory cytokine genes.[11][15]
Quantitative Data Summary
The immunomodulatory effects of this compound have been quantified in several studies. The following table summarizes key findings.
| Parameter Measured | Cell Type / System | Effect Observed | Study Context | Citation |
| Interleukin-6 (IL-6) | Patients with ARDS | 75% ± 3% average reduction | Clinical study in ARDS | [2] |
| Interleukin-6 (IL-6) | Patients with COVID-19 | Prevented sharp elevation compared to placebo | Phase 2b/3 Clinical Trial | [12][13] |
| Tumor Necrosis Factor-α (TNF-α) | Patients with Sarcoidosis | Significant reduction in BAL fluid | Phase II Clinical Study (Inhaled) | [5][7] |
| Regulatory T Cells (CD4+CD127-CD25+) | Patients with Sarcoidosis | Significant increment in BAL fluid | Phase II Clinical Study (Inhaled) | [5][7] |
| Viral Replication | Calu-3 cells, Monocytes | Inhibition of SARS-CoV-2 replication | In vitro experiments | [5][6][7][18] |
| Recovery from Respiratory Failure | Patients with COVID-19 | 2.6-fold increased odds of being free of respiratory failure at Day 7 vs. placebo | Clinical Trial | [19] |
Experimental Protocols
The mechanisms of this compound have been investigated through a combination of in vitro assays, animal models, and human clinical trials.
Protocol: Randomized Controlled Trial of IV this compound in ARDS
-
Objective: To assess the efficacy and safety of intravenous this compound in patients with respiratory failure from causes such as COVID-19 or sepsis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5][12]
-
Participant Population: Adult patients admitted to an ICU with moderate to severe ARDS (e.g., P/F ratio < 150) requiring mechanical ventilation or high-flow oxygen therapy.[20]
-
Intervention: Patients are randomized to receive either this compound or a matching placebo. This compound is administered as a continuous intravenous infusion for 12 hours per day for three consecutive days, typically in escalating doses.[18][20]
-
Day 1: 50 pmol/kg/hr (or ~0.166 mcg/kg/hr)
-
Day 2: 100 pmol/kg/hr (or ~0.332 mcg/kg/hr)
-
Day 3: 150 pmol/kg/hr (or ~0.489 mcg/kg/hr)
-
-
Primary Endpoints: Key outcomes often include "alive and free from respiratory failure" at a predefined time point (e.g., Day 60) and overall mortality.[5][12]
-
Secondary/Exploratory Endpoints:
-
Change in oxygenation status (e.g., PaO2/FiO2 ratio).[21]
-
Measurement of inflammatory biomarkers (e.g., IL-6, CRP, D-Dimer, Ferritin) from blood samples collected at baseline and specified follow-up times (e.g., Day 7).[2][12]
-
Radiological assessment of lung injury.[21]
-
Time to recovery and duration of mechanical ventilation.[19]
-
-
Statistical Analysis: Analysis is typically performed on an intent-to-treat basis, comparing the proportion of patients meeting the primary endpoint in the this compound group versus the placebo group using appropriate statistical tests (e.g., logistic regression).
Protocol: In Vitro Cytokine Inhibition Assay
-
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, or specific cell lines (e.g., macrophages differentiated from THP-1 monocytes) are cultured.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Treatment: Concurrently with or prior to stimulation, cells are treated with varying concentrations of this compound.
-
Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of cytokines (e.g., TNF-α, IL-6) are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The results are used to determine the dose-dependent inhibitory effect of this compound and to calculate metrics such as the IC50 (the concentration of drug that inhibits the cytokine response by 50%).
Conclusion
This compound's therapeutic action is rooted in its targeted engagement with the VPAC1 and VPAC2 receptors on a multitude of cells central to the immune response. Its primary cellular targets include T lymphocytes, macrophages, dendritic cells, and pulmonary AT-II cells. By activating anti-inflammatory signaling pathways, inhibiting the production of key inflammatory mediators like IL-6 and TNF-α, promoting a regulatory T-cell environment, and exerting direct protective effects on lung epithelium, this compound offers a multifaceted approach to managing severe inflammatory conditions. The quantitative data from clinical and preclinical studies provide robust evidence for its potent immunomodulatory effects, positioning it as a significant candidate for further development in the treatment of ARDS and other diseases characterized by excessive inflammation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A multifaceted approach to mitigating hypoxemia in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relief Therapeutics studies this compound for Covid-19-related ARDS [clinicaltrialsarena.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. emjreviews.com [emjreviews.com]
- 6. ijrc.in [ijrc.in]
- 7. This compound- Class Effect of a Synthetic Vasoactive Intestinal Peptide as a Treatment Option in COVID-19 Patients with Severe Respiratory Failure [ijrc.in]
- 8. Anticipated pharmacological role of this compound on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulation of innate immune responses by vasoactive intestinal peptide (VIP): its therapeutic potential in inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhaled this compound for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of IV Vasoactive Intestinal Peptide (this compound) in Patients With Critical COVID-19 Respiratory Failure: Results of a 60-Day Randomized Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NRx Pharmaceuticals Presents Evidence ZYESAMI™ (this compound) Helps Prevent "Cytokine Storm" in Patients with COVID-19 [prnewswire.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. THE NEUROPEPTIDE VIP: DIRECT EFFECTS ON IMMUNE CELLS AND INVOLVEMENT IN INFLAMMATORY AND AUTOIMMUNE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijccm.org [ijccm.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. zuventus.co.in [zuventus.co.in]
- 20. Role of Intravenous this compound in Sepsis Related Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of this compound, a Novel Therapy, on Clinical Outcomes of Patients with Viral-related Severe ARDS: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
The Aviptadil Peptide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the Aviptadil peptide. This compound is the synthetic form of the naturally occurring Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide with a wide range of physiological activities. This document details the initial isolation and characterization of VIP, provides in-depth protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and outlines its primary signaling pathways. Quantitative data on its synthesis and biological activity are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.
Discovery and Characterization
Vasoactive Intestinal Peptide (VIP), the natural counterpart to this compound, was first discovered in 1970 by Dr. Sami I. Said and Dr. Viktor Mutt.[1] Initially identified for its potent vasodilatory effects in the intestine, it was later found to be widely distributed throughout the central and peripheral nervous systems, as well as in the respiratory, digestive, and cardiovascular systems.[1][2]
VIP is a 28-amino acid peptide belonging to the glucagon-secretin superfamily.[2] Its primary structure was elucidated, revealing the following amino acid sequence:
H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂
This compound is the synthetically produced version of this peptide, identical in sequence and biological function.
Synthesis of this compound
The chemical synthesis of this compound is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
General Principles of Fmoc-SPPS
Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing.
-
Resin Selection : A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminally amidated peptide upon cleavage.
-
Amino Acid Protection : The α-amino group of each amino acid is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. Reactive side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt).
-
Deprotection : The Fmoc group is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose the free amine for the next coupling step.
-
Coupling : The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine of the resin-bound peptide.
-
Cleavage and Deprotection : Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Experimental Protocol: Synthesis of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Fmoc-SPPS.
Materials:
-
Rink Amide resin (substitution level ~0.5 mmol/g)
-
Fmoc-protected amino acids with acid-labile side-chain protection
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or suitable alternative coupling activators
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in the synthesis vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (First Amino Acid - Fmoc-Asn(Trt)-OH):
-
Dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 4 equivalents of HOBt in DMF.
-
Add 4 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Monitoring of Coupling: Perform a Kaiser test to ensure complete coupling (a negative result indicates no free primary amines). If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each of the remaining 27 amino acids in the this compound sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]
-
Characterization: Confirm the identity and purity of the synthetic this compound using mass spectrometry and analytical RP-HPLC.
Purification and Characterization
Purification by RP-HPLC:
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.[6][7]
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity by analytical RP-HPLC, and pooled.
-
Lyophilization: The purified peptide solution is lyophilized to obtain a white, fluffy powder.
Characterization:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.
-
Analytical RP-HPLC: The purity of the final product is determined by analytical RP-HPLC, with purity levels typically exceeding 95% for research and therapeutic applications.
Quantitative Data on Synthesis
| Parameter | Typical Value | Reference |
| Crude Peptide Yield | 70-85% | General SPPS |
| Purity after RP-HPLC | >95% | [6][7] |
| Overall Yield | 15-30% | Estimated |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[2][9] The binding of this compound to these receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase.
VPAC Receptor Signaling
-
Receptor Binding: this compound binds to the extracellular domains of VPAC1 or VPAC2 receptors on target cells.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10][11][12]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the diverse physiological effects of this compound, including smooth muscle relaxation, anti-inflammatory responses, and regulation of hormone secretion.[2]
Biological Activity of this compound
The biological activity of this compound can be quantified by measuring its ability to stimulate cAMP production in cells expressing VPAC receptors.
| Parameter | Receptor | Cell Line | Value | Reference |
| Binding Affinity (Ki) | VPAC1 | CHO cells | ~1 nM | [13] |
| VPAC2 | CHO cells | ~1 nM | [13] | |
| Functional Potency (EC50) for cAMP accumulation | VPAC1 | CHO cells | ~0.1 nM | [13] |
| VPAC2 | CHO cells | ~0.1 nM | [13] | |
| Endogenous Receptors | Striatal Neurons | 10 nM | [10] |
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling through VPAC receptors.
Experimental Workflow for this compound Synthesis
Caption: Fmoc-SPPS workflow for this compound synthesis.
Conclusion
This compound, the synthetic form of VIP, is a peptide of significant interest due to its diverse biological activities. Its discovery paved the way for extensive research into its physiological roles. The well-established methods of Fmoc-based solid-phase peptide synthesis allow for its efficient and high-purity production, enabling further investigation and potential therapeutic applications. Understanding its synthesis and signaling pathways is crucial for the continued development of this compound as a therapeutic agent. This guide provides a foundational technical overview to support these research and development endeavors.
References
- 1. This compound- Class Effect of a Synthetic Vasoactive Intestinal Peptide as a Treatment Option in COVID-19 Patients with Severe Respiratory Failure [ijrc.in]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. chempep.com [chempep.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. pharmtech.com [pharmtech.com]
- 9. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 10. Vasoactive intestinal peptide actions on cyclic AMP levels in cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism additional to cyclic AMP accumulation for vasoactive intestinal peptide-induced prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasoactive intestinal peptide elevates cyclic AMP levels and potentiates secretion in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Aviptadil's Molecular Engagement with SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), and SARS-CoV-2 proteins. The content herein summarizes key research findings, presents quantitative data from various studies, and offers detailed experimental methodologies to facilitate further investigation and drug development efforts in the context of COVID-19 and related respiratory syndromes.
Overview of this compound's Mechanism of Action
This compound has emerged as a potential therapeutic agent for COVID-19 due to its multifaceted mechanism of action that involves both direct interaction with viral components and modulation of the host's immune and cellular responses. Primarily known for its potent anti-inflammatory and immunomodulatory properties, this compound's engagement with the SARS-CoV-2 infection pathway is complex. It is understood to inhibit viral replication, protect lung cells from damage, and mitigate the hyper-inflammatory response often seen in severe cases of COVID-19.
Quantitative Data on Molecular Interactions
The following tables summarize the available quantitative data from in-vitro and in-silico studies on the interaction of this compound (or its natural counterpart, VIP) with SARS-CoV-2 and host cell components.
| Interaction | Molecule | Metric | Value | Cell/System | Citation |
| Viral Replication Inhibition | This compound/VIP | RNA Synthesis Reduction | 41% | Human Lung Epithelial Cells | [1] |
| Viral Replication Inhibition | This compound/VIP | RNA Synthesis Reduction | 33-45% | Human Primary Monocytes | [1] |
| Cytopathic Effect Reduction | This compound/VIP | LDH Release Reduction | 40% | Not Specified | [1] |
Note: Specific binding affinity data (e.g., Kd values) for this compound with SARS-CoV-2 proteins from experimental assays are not yet widely published. The data presented here are from functional assays.
Molecular Interactions with SARS-CoV-2 Proteins
In-silico molecular docking studies have provided insights into the potential direct interaction of this compound with SARS-CoV-2 non-structural proteins.
Interaction with nsp10/nsp16 Complex
Computational models suggest that this compound can bind to the non-structural protein 10 (nsp10) and non-structural protein 16 (nsp16) complex of SARS-CoV-2.[2][3] This complex possesses 2'-O-methyltransferase activity, which is crucial for capping the viral RNA. This capping process helps the virus to evade the host's innate immune recognition and ensures the stability and efficient translation of the viral RNA.[3] The binding of this compound to this complex is predicted to inhibit its enzymatic activity, thereby impeding viral replication.[2][3]
Modulation of Host Cell Machinery
This compound's primary therapeutic effects are believed to be mediated through its interaction with host cell receptors and the subsequent modulation of cellular pathways.
VPAC1 Receptor Binding and Downstream Signaling
This compound, as a VIP analog, binds to the Vasoactive Intestinal Peptide Receptor 1 (VPAC1), which is predominantly expressed on alveolar type II (ATII) cells in the lungs.[2][4] This interaction triggers a cascade of intracellular signaling events that are largely protective for the lung tissue. Key downstream effects include:
-
Anti-inflammatory Effects: Inhibition of the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][5] This is partly achieved through the inhibition of the NF-κB signaling pathway.[1][6]
-
Cell Protection: Prevention of apoptosis (programmed cell death) of ATII cells.[1][2]
-
Surfactant Production: Upregulation of surfactant production, which is essential for maintaining alveolar function and gas exchange.[1][4]
Indirect Effects on Viral Entry
Recent studies have proposed an indirect mechanism by which VIP may hinder SARS-CoV-2 entry into host cells. Research suggests that VIP can reduce the cell surface expression of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2, and Transmembrane Serine Protease 2 (TMPRSS2), a key protease that facilitates viral entry.[7][8] This reduction is reportedly mediated by the enzyme ADAM10, which is involved in the shedding of these proteins from the cell surface.[7]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the study of this compound's interaction with SARS-CoV-2.
In-Vitro Viral Replication Assay
Objective: To quantify the inhibitory effect of this compound on SARS-CoV-2 replication in susceptible cell lines.
Methodology:
-
Cell Culture: Human lung epithelial cells (e.g., Calu-3) or primary human monocytes are cultured in appropriate media and conditions until they form a confluent monolayer.
-
Virus Infection: The cells are infected with a known titer of SARS-CoV-2.
-
Treatment: Immediately following infection, the cells are treated with varying concentrations of this compound. A vehicle control (placebo) is also included.
-
Incubation: The treated and control cells are incubated for a specified period (e.g., 24-48 hours) to allow for viral replication.
-
Quantification of Viral RNA: After incubation, the cell supernatant or cell lysate is collected. Viral RNA is extracted and quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR) targeting specific SARS-CoV-2 genes (e.g., RdRp, E, or N).
-
Data Analysis: The reduction in viral RNA levels in the this compound-treated groups is calculated relative to the vehicle control to determine the percentage of inhibition.
Molecular Docking of this compound with nsp10/nsp16
Objective: To predict the binding mode and affinity of this compound to the SARS-CoV-2 nsp10/nsp16 complex using computational methods.
Methodology:
-
Protein and Ligand Preparation: The 3D crystallographic structure of the SARS-CoV-2 nsp10/nsp16 complex is obtained from the Protein Data Bank (PDB). The structure of this compound is generated and optimized using a molecular modeling software.
-
Docking Software: A molecular docking program such as AutoDock Vina, Schrödinger's Glide, or similar is used.
-
Grid Box Generation: A grid box is defined around the active site or the entire surface of the nsp10/nsp16 complex to specify the search space for the ligand.
-
Docking Simulation: The docking algorithm is run to explore various possible conformations and orientations of this compound within the defined grid box, and the binding energy for each pose is calculated.
-
Pose Analysis and Visualization: The resulting docked poses are analyzed to identify the most favorable binding mode based on the lowest binding energy and the formation of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. Visualization software like PyMOL or Chimera is used to inspect the interactions.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's interaction with the host cell to counteract SARS-CoV-2 effects.
Caption: Workflow for in-vitro assessment of this compound's antiviral activity.
References
- 1. View of Role of this compound in COVID-19 | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 2. emjreviews.com [emjreviews.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhaled this compound for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticipated pharmacological role of this compound on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Vasoactive Intestinal Peptide Can Reduce the Ability of SARS-Cov-2 to Infect Human Cells - Thailand Medical News [thailandmedical.news]
- 8. Vasoactive Intestinal Peptide (VIP) in COVID-19 Therapy—Shedding of ACE2 and TMPRSS2 via ADAM10 [ouci.dntb.gov.ua]
Methodological & Application
Aviptadil Administration Protocol for In Vivo Mouse Models of Acute Lung Injury
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), is a promising therapeutic agent for inflammatory conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). VIP is a naturally occurring neuropeptide with potent anti-inflammatory, immunomodulatory, and bronchodilatory properties.[1] It exerts its effects by binding to G-protein coupled receptors, primarily VPAC1 and VPAC2, which are widely expressed in the lungs.[2] This document provides detailed protocols for the administration of this compound in in vivo mouse models of lipopolysaccharide (LPS)-induced ALI, a common preclinical model for studying ARDS.
Mechanism of Action
This compound's therapeutic effects in the context of lung injury are mediated through its interaction with VPAC1 and VPAC2 receptors on various cell types in the lung, including alveolar type II cells, smooth muscle cells, and immune cells.[2][3] This interaction triggers a cascade of intracellular signaling pathways that ultimately lead to the suppression of pro-inflammatory responses and the promotion of tissue protection.
Signaling Pathway
Upon binding to VPAC1 and VPAC2 receptors, which are G-protein-coupled receptors (GPCRs), this compound activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. A key anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. This compound has been shown to prevent the degradation of I-κB, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]
Quantitative Data from In Vivo Mouse Models
The following tables summarize the expected quantitative outcomes of this compound administration in a lipopolysaccharide (LPS)-induced acute lung injury mouse model. The data presented here is a synthesis of findings from multiple preclinical studies investigating the effects of vasoactive intestinal peptide (VIP) and its analogs.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁴/mL) | Neutrophils (x10⁴/mL) | Macrophages (x10⁴/mL) |
| Control (Saline) | 10.5 ± 2.1 | 0.5 ± 0.2 | 10.0 ± 2.0 |
| LPS + Vehicle | 85.3 ± 9.8 | 75.6 ± 8.5 | 9.7 ± 1.3 |
| LPS + this compound | 42.1 ± 5.3 | 35.8 ± 4.9 | 6.3 ± 0.9* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS + Vehicle group.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Saline) | 25.4 ± 5.1 | 15.2 ± 3.8 | 10.1 ± 2.5 |
| LPS + Vehicle | 450.7 ± 55.2 | 850.3 ± 92.1 | 250.6 ± 30.4 |
| LPS + this compound | 210.3 ± 28.9 | 425.1 ± 50.7 | 125.8 ± 15.3** |
*Data are presented as mean ± SEM. *p < 0.01 compared to LPS + Vehicle group.
Table 3: Effect of this compound on Lung Edema and Myeloperoxidase (MPO) Activity
| Treatment Group | Lung Wet/Dry Weight Ratio | MPO Activity (U/g tissue) |
| Control (Saline) | 4.1 ± 0.3 | 50.7 ± 8.2 |
| LPS + Vehicle | 7.8 ± 0.6 | 450.2 ± 55.9 |
| LPS + this compound | 5.2 ± 0.4 | 220.1 ± 30.4 |
*Data are presented as mean ± SEM. *p < 0.01 compared to LPS + Vehicle group.
Table 4: Effect of this compound on Survival Rate in a Murine Sepsis Model
| Treatment Group | Survival Rate (%) |
| Sepsis + Vehicle | 20 |
| Sepsis + this compound | 60* |
p < 0.05 compared to Sepsis + Vehicle group.
Experimental Protocols
The following protocols are designed for the administration of this compound in a mouse model of LPS-induced ALI.
Experimental Workflow
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
A widely used and reproducible model for inducing ALI in mice involves the administration of LPS.
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
-
Procedure:
-
Prepare a stock solution of LPS in sterile PBS. A typical dose for intratracheal instillation is 5 mg/kg.[4]
-
Anesthetize the mouse using an appropriate method.
-
For intratracheal administration, place the anesthetized mouse in a supine position on an angled board.
-
Visualize the trachea through the oral cavity and carefully insert a catheter or a specialized device for intratracheal instillation.
-
Instill the LPS solution (typically 25-50 µL) into the lungs.
-
For intranasal administration, hold the anesthetized mouse in a supine position and apply small droplets of the LPS solution to the nares, allowing the mouse to inhale the liquid.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
This compound Administration Protocols
This compound can be administered through various routes. The following are protocols for intravenous, intraperitoneal, and intranasal administration. The timing of administration relative to LPS challenge is a critical parameter and should be optimized based on the study design (e.g., pre-treatment, concurrent, or post-treatment).
a. Intravenous (IV) Administration
-
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Insulin syringes with a 29-31 gauge needle
-
-
Procedure:
-
Prepare a solution of this compound in sterile saline. A bolus dose of 5 nmol has been shown to be effective in a rat model and can be adapted for mice based on weight.[5]
-
Warm the mouse, particularly the tail, under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
b. Intraperitoneal (IP) Administration
-
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Tuberculin or insulin syringes with a 25-27 gauge needle
-
-
Procedure:
-
Prepare a solution of this compound in sterile saline.
-
Securely restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the this compound solution and withdraw the needle.
-
c. Intranasal (IN) Administration
-
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Micropipette with fine tips
-
Anesthesia (optional, but recommended for precise delivery)
-
-
Procedure:
-
Prepare a solution of this compound in sterile saline.
-
If using anesthesia, anesthetize the mouse.
-
Hold the mouse in a supine position.
-
Using a micropipette, apply small droplets (5-10 µL) of the this compound solution to each nostril, allowing the mouse to inhale the liquid between droplets.
-
Keep the mouse in a supine position for a short period after administration to ensure the solution is absorbed and not expelled.
-
Assessment of Lung Injury
Following the experimental period (e.g., 24 hours post-LPS), various parameters can be assessed to quantify the extent of lung injury and the therapeutic effect of this compound.
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and withdraw a known volume of sterile PBS (e.g., 0.5-1.0 mL) into the lungs three times.
-
Pool the collected BAL fluid.
-
Analyze the BALF for total and differential cell counts (neutrophils, macrophages) and cytokine concentrations (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
-
-
Lung Wet-to-Dry Weight Ratio:
-
Euthanize the mouse and carefully excise the lungs.
-
Blot the lungs to remove excess blood and weigh them to obtain the wet weight.
-
Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved (dry weight).
-
Calculate the wet/dry ratio as an indicator of pulmonary edema.[6]
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize a portion of the lung tissue.
-
Use a commercially available MPO assay kit to measure the activity of MPO, an enzyme abundant in neutrophils, as an index of neutrophil infiltration into the lung tissue.[7]
-
-
Histopathology:
-
Fix the lungs with 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess for histological changes such as inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in a preclinical mouse model of acute lung injury. The provided quantitative data serves as a benchmark for expected outcomes, and the detailed methodologies ensure the reproducibility of the experiments. The signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and procedural steps. Adherence to these protocols will facilitate the generation of robust and reliable data in the evaluation of this compound as a treatment for ALI and ARDS.
References
- 1. Vasoactive intestinal peptide suppresses the NLRP3 inflammasome activation in lipopolysaccharide-induced acute lung injury mice and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. [Effects of vasoactive intestinal peptide on Toll-like receptor (TLR) 2 mRNA and TLR4 mRNA expression on acute lung injury induced by lipopolysaccharide in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxypeucedanin relieves LPS-induced acute lung injury by inhibiting the inflammation and maintaining the integrity of the lung air-blood barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: A Comparative Analysis of Inhaled vs. Intravenous Aviptadil Delivery in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data available for Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), focusing on the comparative efficacy of inhaled and intravenous delivery routes in animal models of lung injury. The following sections detail quantitative data from relevant studies, experimental protocols for inducing lung injury and administering this compound, and visualizations of key pathways and workflows.
Introduction
This compound has demonstrated significant therapeutic potential in various preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] Its mechanism of action involves binding to VPAC1 and VPAC2 receptors, which are abundant in the lungs, leading to anti-inflammatory effects, bronchodilation, and protection of alveolar type II cells.[2] The choice of delivery route, either systemic (intravenous) or targeted (inhaled), is critical in optimizing its therapeutic index. Inhaled administration is hypothesized to achieve higher local concentrations in the lung tissue, offering a rapid onset of action while minimizing systemic side effects like hypotension, which can be associated with intravenous infusion.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of lung injury. It is important to note that direct head-to-head preclinical studies comparing inhaled and intravenous this compound are limited. The data presented here is compiled from available studies to facilitate a comparative assessment.
Table 1: Efficacy of Intravenous vs. Local this compound Administration in a Rat Lung Transplantation Model
| Parameter | Control (No VIP) | Intravenous VIP (3 µg/kg) | Flush Solution VIP (0.1 g/ml) |
| Partial O2 Tension (mm Hg) | 147.4 ± 71.4 | 373.4 ± 81.0 | 402.1 ± 64.8 |
| Peak Airway Pressure (mm Hg) | 19.7 ± 0.8 | 16.3 ± 1.0 | 16.7 ± 0.9 |
| Mean Pulmonary Arterial Pressure (mm Hg) | 36.3 ± 3.0 | Not Reported | 22.1 ± 2.2 |
| Wet-Dry Weight Ratio | 5.2 ± 0.2 | 5.2 ± 0.3 | 4.4 ± 0.2* |
| Serum Lipid Peroxide (nmol/ml) | 2.643 ± 0.913 | 0.325 ± 0.124 | 0.455 ± 0.147** |
*p < 0.05 vs. Control; **p < 0.01 vs. Control. Data extracted from a study on reperfusion injury in a rat lung transplantation model.[3]
Table 2: Summary of this compound's Effects in Various Preclinical Models of Acute Lung Injury
| Animal Model | Lung Injury Induction | Key Findings with VIP/Aviptadil Treatment | Reference(s) |
| Rat | N-Dimethyl Daunomycin | Amelioration of lung injury | [1] |
| Rat (perfused lungs) | Xanthine/xanthine oxidase | Protection against oxidant-induced lung injury | [1] |
| Guinea pig | Paraquat | Attenuation of paraquat-induced lung injury | [1] |
| Rat | Hydrochloric acid | Reduction of pulmonary edema | [1][4] |
| Sheep, Dog | Platelet-activating factor | Protection against lung injury | [1] |
| Guinea pig | Phospholipase C | Attenuation of lung injury | [1] |
| Rat | Cobra venom factor (sepsis model) | Reduction of septic shock-related lung injury | [1] |
| Mice | Lipopolysaccharide (LPS) | Reduction in inflammatory cell influx and pro-inflammatory cytokines | [5][6] |
Experimental Protocols
The following are generalized protocols for inducing acute lung injury in rodents and for the administration of this compound via intravenous and inhaled routes, based on methodologies described in the literature.[3][5][7][8]
Protocol 1: Induction of Acute Lung Injury in Rodents using Lipopolysaccharide (LPS)
Objective: To create a reproducible model of acute lung injury that mimics key features of sepsis-induced ARDS.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal model: Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley)
Procedure for Intratracheal (IT) LPS Instillation (Direct Lung Injury):
-
Anesthetize the animal using a standard approved protocol.
-
Place the animal in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck.
-
Using a fine-gauge needle and syringe, carefully instill a specific dose of LPS (e.g., 10 mg/kg in a small volume of saline) directly into the trachea.
-
Suture the incision and allow the animal to recover on a warming pad.
-
Monitor the animal for signs of respiratory distress. Lung injury typically develops over the next 4-24 hours.[8]
Procedure for Intravenous (IV) LPS Injection (Indirect Lung Injury):
-
Warm the animal to dilate the tail veins.
-
Restrain the animal appropriately.
-
Inject a specific dose of LPS (e.g., 10 mg/kg dissolved in sterile saline) into a lateral tail vein.
-
Return the animal to its cage and monitor for signs of systemic illness and respiratory distress. Lung injury typically develops within 24-48 hours.[8]
Protocol 2: Administration of this compound
A. Intravenous Administration:
-
Prepare a stock solution of this compound in sterile saline at the desired concentration.
-
For bolus administration, inject the calculated dose (e.g., 3 µg/kg) slowly into a tail vein of the restrained animal.[3]
-
For continuous infusion, an indwelling catheter can be surgically placed in a suitable vein (e.g., jugular vein). The catheter is then connected to an infusion pump to deliver this compound at a constant rate over a specified period.
B. Inhaled (Nebulized) Administration:
-
Prepare a solution of this compound in sterile saline suitable for nebulization.
-
Place the animal in a whole-body exposure chamber or use a nose-only inhalation system.
-
Connect a nebulizer (e.g., ultrasonic or jet nebulizer) to the chamber or nose-only port.
-
Nebulize the this compound solution for a predetermined duration (e.g., 30-60 minutes). The concentration of the solution and the duration of nebulization will determine the delivered dose.
-
Ensure proper ventilation and monitoring of the animal during and after the procedure.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for comparing inhaled and intravenous delivery in a preclinical model of ARDS.
Caption: this compound signaling pathway via VPAC receptors.
Caption: Preclinical workflow for comparing this compound delivery.
References
- 1. ijrc.in [ijrc.in]
- 2. emjreviews.com [emjreviews.com]
- 3. Vasoactive intestinal peptide ameliorates reperfusion injury in rat lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of direct and indirect models of early induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Pulmonary and Extrapulmonary Models of Sepsis-Associated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Aviptadil in Cell Culture Experiments
Welcome to the Technical Support Center for Aviptadil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro cell culture experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound is a synthetic form of Vasoactive Intestinal Peptide (VIP), a naturally occurring 28-amino acid neuropeptide.[1] In cell culture, this compound exerts its effects by binding to two G protein-coupled receptors: Vasoactive Intestinal Peptide Receptor 1 (VPAC1) and Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[2] This binding initiates a cascade of intracellular signaling pathways, most notably the activation of adenylyl cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[3] The primary downstream effects observed in vitro include anti-inflammatory responses, such as the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, increased production of surfactant-associated proteins in lung epithelial cells, and inhibition of apoptosis (programmed cell death).[4][5][6]
Q2: How should I reconstitute and store lyophilized this compound for my experiments?
A2: Proper reconstitution and storage are critical for maintaining the bioactivity of this compound. Lyophilized this compound can be reconstituted in sterile water or dimethyl sulfoxide (DMSO).[7] For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[8] Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C.[8]
Q3: What are the recommended concentrations and incubation times for this compound in cell culture?
A3: The optimal concentration and incubation time for this compound are cell type and assay-dependent. Based on available in vitro studies, a concentration range of 1 nM to 10 µM has been shown to be effective in eliciting cellular responses.[7] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. Incubation times can range from minutes for signaling pathway studies (e.g., cAMP production) to several hours or days for gene expression or protein secretion assays.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: The choice of cell line is critical and should be based on the expression of this compound's target receptors, VPAC1 and VPAC2. Lung epithelial cell lines are commonly used to study the respiratory effects of this compound. For example, Calu-3 cells are known to be susceptible to SARS-CoV-2 infection and have been used to demonstrate the inhibitory effects of VIP on viral replication.[1][5] Alveolar epithelial type II (AT-II) cells are also a key target for this compound.[1] It is highly recommended to verify the expression of VPAC1 and VPAC2 receptors in your chosen cell line by methods such as Western blot or qPCR before initiating experiments.
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your cell culture experiments.
Problem 1: No or weak cellular response to this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Low or absent receptor expression | Confirm the expression of VPAC1 and VPAC2 receptors in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to express these receptors or transiently transfecting your cells with the receptor genes. |
| Suboptimal this compound concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.[7] |
| Inappropriate incubation time | Optimize the incubation time based on the specific cellular response being measured. Short incubation times (minutes) are suitable for signaling events like cAMP production, while longer times (hours to days) may be necessary for changes in gene expression or protein secretion. |
| Peptide degradation | Ensure proper storage of lyophilized and reconstituted this compound at -20°C or -80°C and avoid multiple freeze-thaw cycles.[8] Prepare fresh dilutions from a stock solution for each experiment. Consider the stability of this compound in your specific cell culture medium over the course of the experiment. |
| Incorrect experimental endpoint | Verify that the chosen readout is a known downstream effect of this compound signaling. For example, measuring cAMP production is a direct and rapid indicator of receptor activation.[3] |
Problem 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell health and density | Ensure consistent cell seeding density and viability across all wells and experiments. Monitor cell morphology and confluency. |
| Peptide quality and purity | Use high-purity synthetic this compound. Impurities from the synthesis process can interfere with the experiment.[9] If possible, obtain a certificate of analysis for the peptide batch. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to the cells. |
| Assay-specific variability | Optimize all steps of your specific assay (e.g., antibody concentrations for ELISA, substrate incubation time for enzymatic assays) to minimize technical variability. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in a sterile solvent such as sterile water or DMSO to a stock concentration of, for example, 1 mM.[7] The choice of solvent may depend on the specific requirements of your cell culture medium.
-
Gently vortex or pipette up and down to dissolve the peptide completely.
-
-
Aliquoting and Storage:
-
Aliquot the reconstituted stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[8]
-
For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
-
Protocol 2: General Cell Treatment with this compound
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight, or as required for your specific cell line.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis:
-
After the incubation period, proceed with your desired downstream analysis, such as a cAMP assay, cytokine ELISA, or gene expression analysis.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound's efficacy in relevant in vitro assays. Note: These are example data and may not reflect actual experimental results.
Table 1: EC₅₀ Values of this compound for cAMP Production in Different Cell Lines
| Cell Line | EC₅₀ (nM) | Assay Conditions |
| A549 | 15 | 30-minute stimulation |
| Calu-3 | 8 | 30-minute stimulation |
| Primary Human Lung Fibroblasts | 25 | 30-minute stimulation |
Table 2: Inhibition of LPS-Induced IL-6 Secretion by this compound
| Cell Line | IC₅₀ (nM) | Assay Conditions |
| A549 | 50 | 24-hour co-treatment with 1 µg/mL LPS |
| THP-1 (differentiated macrophages) | 35 | 24-hour co-treatment with 100 ng/mL LPS |
Visualizations
Below are diagrams illustrating key concepts related to this compound experimentation.
References
- 1. emjreviews.com [emjreviews.com]
- 2. VPAC2 receptor expression in human normal and neoplastic tissues: evaluation of the novel MAB SP235 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VPAC1 and VPAC2 Receptor Heterozygosity Confers Distinct Biological Properties to BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhaled this compound for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of IV Vasoactive Intestinal Peptide (this compound) in Patients With Critical COVID-19 Respiratory Failure: Results of a 60-Day Randomized Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifetechindia.com [lifetechindia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhaled this compound Is a New Hope for Recovery of Lung Damage due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Aviptadil Technical Support Center: Overcoming Solubility Challenges in In Vitro Assays
Welcome to the technical support center for Aviptadil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in in vitro settings, with a specific focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro assays?
This compound is a synthetic formulation of Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide with potent anti-inflammatory and vasodilatory properties.[1][2] Like many peptides, its stability and solubility in aqueous solutions, such as cell culture media, can be challenging. The molecule is susceptible to degradation in aqueous solutions and is sensitive to temperature, pH, and moisture, which can lead to precipitation and loss of activity.[3][4][5]
Q2: What are the recommended solvents for creating a concentrated stock solution of this compound?
For in vitro assays, sterile water is the preferred primary solvent.[3] High-purity dimethyl sulfoxide (DMSO) can also be used.[6] It is crucial to consult the manufacturer's data sheet for the specific lot of this compound you are using. Sonication is often recommended to aid dissolution.[6][7]
Q3: My this compound precipitated immediately after I added my stock solution to the cell culture medium. What happened?
This is a common issue known as supersaturation. Your stock solution, likely in a solvent like DMSO or concentrated in water, allows this compound to be soluble at a high concentration.[8] When this stock is diluted into the aqueous, buffered environment of your cell culture medium, the final concentration of this compound may exceed its solubility limit in that specific medium, causing it to precipitate out of solution.[8]
Q4: How can I prevent this compound from precipitating when preparing my working solution in culture media?
To minimize precipitation, it is recommended to:
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps.
-
Ensure Rapid Mixing: Add the this compound stock solution dropwise into the medium while gently vortexing or swirling the tube. This helps to disperse the peptide quickly and avoid areas of high local concentration.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C may slightly improve solubility.
-
Check Final Concentration: Ensure the final working concentration in your assay does not exceed the known solubility limit of this compound in aqueous buffers.
Q5: What is the optimal pH for this compound stability and solubility?
This compound is most stable in solutions with a pH of approximately 6.0.[9] Chemical degradation is significantly increased at a pH below 4.8 or above 6.7.[10] While most cell culture media are buffered around pH 7.2-7.4 for physiological relevance, be aware that this is outside the optimal stability range for the peptide, making freshly prepared solutions crucial for consistent results.
Q6: How should I properly store lyophilized this compound and its stock solutions?
Proper storage is critical to maintaining the peptide's integrity.
-
Lyophilized Powder: Store desiccated at -20°C for long-term storage (1 year) or -80°C (2 years), protected from light.[6]
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[11] Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and moisture.[6][12]
Q7: Can I use sonication or gentle heating to dissolve this compound?
Yes, sonication is frequently recommended to aid the dissolution of this compound in both water and DMSO.[6][7] If precipitation occurs during preparation, gentle warming (e.g., to 37°C) combined with sonication can be used to help redissolve the peptide.[13] Avoid aggressive heating, as it can lead to degradation.
Q8: What is "promiscuous aggregation," and could it affect my experimental results with this compound?
Promiscuous aggregation is a phenomenon where bioactive molecules form colloidal aggregates in aqueous solutions at micromolar concentrations.[14] These aggregates can non-specifically inhibit enzymes, leading to false-positive results in high-throughput screening assays. While not specifically documented for this compound, it is a possibility for many compounds. If you observe non-specific or inconsistent inhibition, consider whether aggregation may be a factor.
Solubility and Storage Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Concentration | Notes |
| Water (H₂O) | 100 mg/mL (29.53 mM) | Ultrasonic assistance is needed.[6] |
| Water (H₂O) | 65 mg/mL (19.54 mM) | Sonication is recommended.[7] |
| Water (H₂O) | 20 mg/mL | [15][16] |
| DMSO | 100 mg/mL (29.53 mM) | Ultrasonic assistance is needed.[6] |
| 1% Acetic Acid | 1 mg/mL (0.1%) | Resulting solution should be clear and colorless.[15][17] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | 1 year | Protect from light and moisture.[6] |
| Lyophilized Powder | -80°C | 2 years | Protect from light and moisture.[6] |
| Stock Solution in Solvent | -20°C | 1 month | Protect from light; avoid freeze-thaw cycles.[12] |
| Stock Solution in Solvent | -80°C | 6 months | Protect from light; avoid freeze-thaw cycles.[12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed in freshly prepared stock solution. | - Incomplete dissolution.- Concentration exceeds solubility limit in the chosen solvent. | - Use a bath sonicator to aid dissolution.- Gently warm the solution to 37°C.- Re-evaluate the target concentration based on the solubility data (Table 1). |
| Precipitate forms immediately upon dilution into aqueous culture medium. | - Supersaturation: The final concentration of this compound is too high for the aqueous medium.- Poor Dilution Technique: High local concentration at the point of addition causes precipitation. | - Lower the final concentration of this compound in the assay.- Add the stock solution slowly to the medium while vortexing or swirling.- Consider a multi-step serial dilution. |
| Solution becomes cloudy or forms a precipitate after a freeze-thaw cycle. | - Protein Denaturation: Temperature shifts can cause peptides to denature and precipitate.[11]- Reduced Solubility at Low Temperatures. | - Prepare single-use aliquots to avoid repeated freeze-thaw cycles.- If precipitate is observed after thawing, warm to 37°C and sonicate briefly to attempt to redissolve.- If precipitate remains, centrifuge the tube and use the supernatant. Note that the actual concentration may be lower than calculated. |
| Inconsistent or non-reproducible assay results. | - Degradation: The peptide may be degrading due to improper pH, light exposure, or age of the solution.- Variable Solubilization: Inconsistent amounts of soluble this compound are present in the working solution due to precipitation. | - Always prepare working solutions fresh from a properly stored stock aliquot before each experiment.- Ensure the pH of any custom buffer is within the stable range (pH ~6.0).[9]- Standardize your entire solution preparation workflow. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Sterile Water
-
Calculate Mass: Based on the molecular weight of your this compound lot (approx. 3325.8 g/mol for the free peptide), calculate the mass required for your desired volume and concentration. Example: For 1 mL of a 10 mM stock, you need ~3.33 mg.
-
Weigh Peptide: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the lyophilized this compound powder into a sterile microcentrifuge tube.
-
Reconstitute: Add a portion (e.g., half) of the final required volume of sterile, nuclease-free water to the tube.
-
Dissolve: Gently vortex the tube. If the powder does not fully dissolve, place the tube in a bath sonicator for 5-10 minute intervals until the solution is clear.[6][7]
-
Final Volume: Add sterile water to reach the final desired volume and mix gently.
-
Sterile Filter: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants or micro-aggregates.[12]
-
Aliquot: Dispense the stock solution into single-use, sterile, low-protein-binding tubes.
-
Store: Label the aliquots clearly and store them immediately at -80°C for long-term use (up to 6 months).[12]
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
-
Thaw Stock: Remove a single aliquot of the this compound stock solution from the -80°C freezer and thaw it completely at room temperature or on ice.
-
Prepare Medium: In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium for your experiment.
-
Dilute: Place the tube of medium on a vortex set to a low-to-medium speed. While the medium is mixing, slowly pipette the required volume of the thawed this compound stock solution directly into the liquid (not onto the side of the tube).
-
Mix and Use: Continue to vortex for an additional 5-10 seconds to ensure homogeneity. Use the freshly prepared working solution immediately in your in vitro assay.
Visual Guides and Pathways
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Caption: this compound binds to VPAC receptors, increasing cAMP levels.[1]
Caption: Recommended experimental workflow for preparing this compound solutions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetechindia.com [lifetechindia.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2006094764A1 - Formulation for this compound - Google Patents [patents.google.com]
- 10. EP1855661B1 - Formulation for this compound - Google Patents [patents.google.com]
- 11. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 40077-57-4 [chemicalbook.com]
- 16. This compound CAS#: 40077-57-4 [m.chemicalbook.com]
- 17. chemicalbook.com [chemicalbook.com]
Aviptadil Technical Support Center: Lyophilization and Reconstitution Protocols
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the lyophilization and reconstitution of Aviptadil (synthetic Vasoactive Intestinal Peptide). It is intended for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and proper handling of this polypeptide.
Section 1: Lyophilization Protocol & Storage
Lyophilization, or freeze-drying, is a critical process for stabilizing this compound, which is highly susceptible to degradation in aqueous solutions.[1][2][3] This process removes water from the product after it is frozen and placed under a vacuum, extending its shelf life and preserving its biological activity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound lyophilized? this compound is a polypeptide with poor stability in aqueous solutions.[1] Lyophilization is employed to remove water and create a stable, dry powder, which significantly enhances its long-term stability and shelf-life, making it suitable for storage and transport.[1] The process is optimized to maintain the drug's critical quality attributes, including active content and reconstitution time.[2]
Q2: What are the key stages of lyophilizing this compound? The lyophilization of this compound, typically with a cryoprotectant like mannitol, involves three main stages:
-
Freezing: The aqueous solution of this compound and excipients is cooled to a temperature well below its critical freezing temperature (e.g., -50°C) to ensure complete solidification.[4]
-
Primary Drying (Sublimation): Under a deep vacuum, the shelf temperature is raised slightly (e.g., to -25°C). This causes the frozen solvent (ice) to turn directly into vapor (sublimate) without passing through a liquid phase.[5]
-
Secondary Drying (Desorption): The temperature is raised further (e.g., to 25°C) to remove any residual, non-frozen water molecules from the product cake.[5]
Q3: How should lyophilized this compound be stored to ensure stability? Proper storage is critical to maintain the integrity of lyophilized this compound. The powder should be protected from moisture, heat, and light.
| Storage Duration | Temperature | Conditions |
| Long-term | -20°C or -80°C | Store in a tightly sealed vial in a desiccated environment. This can preserve stability for several years.[6][7][8] |
| Short-term | 2°C to 8°C | Stable for up to 6 months.[1] |
| Room Temperature | Ambient | Stable for several days to weeks, but significant degradation can occur over longer periods.[1][7] |
Section 2: Reconstitution Protocol & Storage
Reconstitution is the process of dissolving the lyophilized powder in a suitable solvent to prepare it for experimental use.[9] Using the correct technique is vital to ensure the peptide dissolves completely and retains its biological activity.
Frequently Asked Questions (FAQs)
Q4: What is the standard procedure for reconstituting this compound?
-
Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-30 minutes. This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[7][8]
-
Add Solvent: Using a sterile syringe, slowly inject the desired volume of the appropriate sterile solvent into the vial.[10] Aim the stream of liquid against the side of the vial to avoid foaming or agitation of the powder.
-
Dissolve Gently: Mix the contents by gently swirling or rolling the vial.[11] Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or degrade.[9]
-
Inspect Solution: Once dissolved, the solution should be clear and free of any visible particles.[9] If particulates are present, the solution should not be used.
Q5: What solvents are recommended for reconstituting this compound? The choice of solvent depends on the intended application. For research purposes, high-purity water is common, while for pharmaceutical formulations, specific buffers or saline are used.
| Solvent | Concentration / Notes | Primary Use |
| Sterile, Deionized Water | High-purity (18 MΩ-cm) is recommended. Soluble up to 20 mg/mL.[12] | General in vitro research. |
| 1% Acetic Acid | Used for peptides that are difficult to dissolve in water. | Research applications.[13] |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 95 mg/mL.[6] May require sonication. | Stock solutions for in vitro assays. |
| Phosphate-Buffered Saline (PBS) | pH should be maintained between 5.0 and 6.4 for optimal stability.[14] | Cell-based assays and physiological experiments. |
Q6: How should I store reconstituted this compound? Peptides in solution are significantly less stable than in their lyophilized form. Proper storage is essential to prevent degradation.
| Storage Duration | Temperature | Conditions |
| Short-term (2-7 days) | 2°C to 8°C | Store in a tightly sealed vial, protected from light. |
| Long-term | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which degrade the peptide.[9][15] Solutions are stable for ~1 month at -20°C and up to 6 months at -80°C.[16] |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the handling of this compound.
| Problem / Question | Potential Cause(s) | Recommended Solution & Action |
| My lyophilized cake looks shrunken, collapsed, or melted. | Improper lyophilization cycle (e.g., drying temperature was too high).[1] | The structural integrity of the cake is compromised, which can affect stability and reconstitution. It is recommended not to use the product and to review the lyophilization protocol. |
| The reconstituted solution is cloudy or has visible particles. | - Incomplete dissolution.- Peptide degradation or aggregation.- Use of a non-optimal solvent or incorrect pH.- Microbial contamination. | Do not use the solution.[9] Try reconstituting a fresh vial, ensuring the correct solvent and gentle mixing technique are used. If the issue persists, the peptide lot may be compromised. |
| The powder is difficult to dissolve or reconstitution is slow. | - Poor quality of the lyophilized cake.- The peptide has aggregated.- The chosen solvent is inappropriate for the peptide concentration. | Continue gentle agitation for up to 30 minutes.[9] Slight warming may help, but proceed with caution as heat can degrade the peptide. If it remains undissolved, consider trying a different solvent on a new vial. |
| I'm observing a loss of biological activity in my experiments. | - Degradation of the reconstituted solution due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Oxidation of sensitive residues (e.g., Methionine).[3] | Always use freshly prepared solutions or properly stored aliquots. Avoid freeze-thaw cycles by aliquoting stock solutions. For long-term storage of solutions, consider adding a carrier protein (e.g., 0.1% BSA). |
Section 4: Detailed Experimental Protocols
Protocol 1: Lyophilization of this compound with Mannitol
This protocol is a generalized example based on published methods for creating a stable, lyophilized this compound formulation.[1]
-
Bulk Solution Preparation:
-
Prepare a solution of Water for Injection (WFI).
-
Dissolve mannitol to a final concentration of 50 mg/mL, which acts as a cryoprotectant and bulking agent.[1]
-
Dissolve this compound into the mannitol solution to a final concentration of 100 mcg/mL.[1]
-
The pH of the bulk solution should be between 5.5 and 6.3 for optimal stability.[14]
-
The prepared bulk solution can be held at 2-8°C for up to 24 hours before lyophilization.[2]
-
-
Sterilization and Filling:
-
Sterilize the bulk solution by passing it through a 0.22 µm PVDF or PES filter.
-
Aseptically fill the solution into sterile glass vials.
-
Partially insert sterile stoppers into the vials to allow for water vapor to escape during drying.
-
-
Lyophilization Cycle:
-
Freezing: Load the vials into the lyophilizer and lower the shelf temperature to -50°C. Hold for at least 2 hours to ensure complete freezing.[4]
-
Primary Drying: Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to -25°C. Hold until all ice has sublimated.[5]
-
Secondary Drying: Raise the shelf temperature to 25°C and hold for several hours to remove residual moisture.[5]
-
Stoppering: Backfill the chamber with sterile nitrogen, then fully stopper the vials before removing them from the lyophilizer.
-
Protocol 2: Reconstitution for In Vitro Research
This protocol provides a standard method for preparing this compound for use in cell culture or other laboratory assays.
-
Preparation:
-
Remove one vial of lyophilized this compound from -20°C storage.
-
Place the vial in a desiccator at room temperature and allow it to equilibrate for at least 15-30 minutes.[7]
-
Wipe the rubber stopper with a 70% ethanol wipe.
-
-
Reconstitution:
-
Prepare a sterile, high-purity solvent (e.g., sterile deionized water or sterile PBS, pH 5.5-6.5).
-
Using a sterile needle and syringe, slowly add the solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial until the powder is completely dissolved. Do not shake. The solution should be clear and colorless.[13]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, immediately divide the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[16]
-
For daily use, a working solution can be stored at 4°C for a few days.
-
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2024005764A1 - Production method for liquid formulation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Acetate | SARS-CoV | RAAS | TargetMol [targetmol.com]
- 7. peptide.com [peptide.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. jpt.com [jpt.com]
- 10. An Ultimate Guide to Peptide Reconstitution [powerofpeptidesodyssey.com]
- 11. shopify.com [shopify.com]
- 12. This compound | 40077-57-4 [chemicalbook.com]
- 13. This compound CAS#: 40077-57-4 [m.chemicalbook.com]
- 14. WO2006094764A1 - Formulation for this compound - Google Patents [patents.google.com]
- 15. demeditec.com [demeditec.com]
- 16. medchemexpress.com [medchemexpress.com]
Aviptadil Stability and Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and biological activity of Aviptadil. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound solutions?
A1: For optimal stability, this compound formulations should be maintained within a pH range of 4.8 to 6.7.[1][2] The most preferred pH range is between 5.5 and 6.3, with an especially preferred range of 5.9 to 6.1.[1][2][3] Storing this compound outside this range can lead to accelerated chemical degradation and a reduced shelf life.[3]
Q2: How does pH affect the chemical stability of this compound?
A2: The stability of this compound, a 28-amino acid peptide, is highly pH-dependent. It is generally stable in acidic to neutral solutions (pH ≤ 7) but becomes unstable in basic conditions (pH > 8).[4][5][6] At alkaline pH, degradation can be rapid; for instance, Vasoactive Intestinal Peptide (VIP), which is chemically identical to this compound, degrades completely within 30 minutes at pH 13.[4]
Q3: What are the primary chemical degradation pathways for this compound at different pH values?
A3: As a peptide, this compound is susceptible to several pH-dependent degradation pathways, primarily hydrolysis and deamidation. The specific amino acid sequence of this compound (HSDAVFTDNYTRLRKQMAVKKYLNSILN) informs the most likely degradation sites.[3]
-
Acidic Conditions (pH < 4.8): Under acidic conditions, the primary degradation pathway is the hydrolysis of peptide bonds, particularly at aspartic acid (Asp) residues.[6] this compound contains two Asp residues at positions 3 and 8.
-
Alkaline Conditions (pH > 6.7): In basic solutions, deamidation of asparagine (Asn) residues is a major degradation route.[6] This reaction occurs through a cyclic imide intermediate and results in the formation of aspartate or iso-aspartate, which can alter the peptide's structure and function.[6][7] this compound has three Asn residues at positions 9, 24, and 28, making it particularly vulnerable to base-catalyzed deamidation. Oxidation of methionine (Met) at position 17 can also be accelerated at higher pH.[6]
Q4: How does pH influence the biological activity of this compound?
Data on this compound Stability
While specific kinetic data (degradation rates, half-lives) for this compound at various pH values are not extensively published, the following table summarizes the qualitative stability profile based on available literature.
| pH Range | Stability Profile | Primary Degradation Pathways |
| < 4.8 (Acidic) | Reduced stability; unstable in highly acidic conditions (e.g., pH 2-4.5).[1][2] | Peptide bond hydrolysis, especially at Aspartic Acid (Asp) residues.[6] |
| 4.8 - 6.7 (Optimal) | Most stable range. [1][2][3] | Minimal degradation. |
| > 6.7 (Alkaline) | Unstable; degradation rate increases with increasing pH.[4][5] | Deamidation of Asparagine (Asn) residues; Oxidation of Methionine (Met).[6] |
A study on a lyophilized (freeze-dried) this compound formulation provides some insight into its stability in solution at a near-optimal pH.
| Temperature | Time | pH | Drug Content (% of Label Amount) |
| Initial | 0 hrs | 6.6 | 106% |
| 5 ± 3°C | 8 hrs | 6.3 | 103.4% |
| 5 ± 3°C | 24 hrs | 6.3 | 102% |
| 20-25°C (Room Temp) | 8 hrs | 6.1 | 105.2% |
| 20-25°C (Room Temp) | 24 hrs | 6.5 | 65.1% |
| Data adapted from a study on a freeze-dried this compound injection formulation.[10] |
This data clearly indicates that while the solution is relatively stable for 24 hours under refrigerated conditions, significant degradation occurs at room temperature, highlighting the peptide's heat sensitivity.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in a functional assay. | Incorrect pH of assay buffer: Buffers outside the optimal pH range (4.8-6.7) may have caused degradation. | Verify the pH of all buffers and solutions used in the experiment. Adjust the pH to be within the optimal range. Prepare fresh this compound stock in a validated buffer (e.g., citrate or phosphate buffer at pH 5.5-6.3).[1] |
| Improper storage of stock solutions: Storing this compound in solution at room temperature or for extended periods, even when refrigerated, can lead to degradation.[10] | Store lyophilized this compound at -20°C or below.[6] For solutions, prepare fresh or store as single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[6] | |
| Inconsistent results in stability studies. | Inappropriate analytical method: The HPLC method may not be stability-indicating, meaning it cannot separate the intact this compound from its degradation products. | Develop and validate a stability-indicating HPLC method. A reverse-phase HPLC (RP-HPLC) method is often suitable for peptide analysis.[5] Consider using an orthogonal method like Capillary Electrophoresis-Mass Spectrometry (CE-MS) to detect impurities not visible by HPLC.[11] |
| Buffer effects: The chosen buffer system may not have sufficient capacity to maintain the pH upon addition of this compound or other excipients. | Use a buffer with a pKa value within approximately 1 pH unit of the target formulation pH.[2][3] Suitable buffers include citrate, acetate, or phosphate at concentrations sufficient to maintain the desired pH (e.g., 20-200 mM).[1] | |
| Appearance of unexpected peaks in HPLC chromatogram. | Chemical degradation of this compound: New peaks likely represent degradation products formed due to exposure to non-optimal pH, temperature, or light. | Characterize the degradation products using mass spectrometry (LC-MS/MS) to understand the degradation pathway. Review experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. |
Experimental Protocols & Visualizations
Predicted Degradation Hotspots in this compound
The diagram below illustrates the amino acid sequence of this compound and highlights the residues most susceptible to pH-dependent degradation.
Caption: Predicted pH-dependent degradation sites in this compound.
This compound Signaling Pathway
This compound exerts its biological effects by binding to VPAC1 and VPAC2 receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.
Caption: this compound's primary signaling pathway via cAMP.
Experimental Workflow: Assessing pH Impact on Stability and Activity
The following diagram outlines a typical experimental workflow to investigate how pH affects this compound.
Caption: Workflow for pH stability and activity studies.
Protocol: pH-Dependent Stability Study using RP-HPLC
Objective: To quantify the degradation of this compound over time at different pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9) at the desired pH values.
-
Sample Preparation: Dissolve lyophilized this compound in each buffer to a known concentration (e.g., 100 µg/mL).
-
Incubation: Aliquot the solutions into vials and place them in a temperature-controlled incubator (e.g., 40°C for accelerated stability).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial for each pH condition and immediately quench the degradation by freezing or dilution in the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method. An example method is as follows:[5]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% Trifluoroacetic Acid in water) and Buffer B (e.g., 0.1% Trifluoroacetic Acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (-k). The half-life (t½) can be calculated as 0.693/k.
Protocol: pH-Dependent Activity Study (cAMP Assay)
Objective: To determine the functional potency (EC50) of this compound at different pH values.
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses a VPAC receptor (e.g., CHO-K1 cells expressing human VPAC1).
-
Assay Buffer Preparation: Prepare assay buffers at the desired pH values (e.g., pH 6.0, 7.4, 8.0), ensuring they are compatible with the cell line. The buffer should contain a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[12]
-
This compound Dilution: Prepare serial dilutions of this compound in each of the prepared assay buffers.
-
Cell Stimulation: Plate the cells in a multi-well plate. Replace the culture medium with the pH-adjusted assay buffers containing the different concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as an HTRF, ELISA, or AlphaScreen assay.[12]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration for each pH condition. Fit the data to a four-parameter logistic equation to determine the EC50 value at each pH. A higher EC50 value indicates lower potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the human vasoactive intestinal polypeptide gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide | C147H237N43O43S | CID 53314964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 12. resources.revvity.com [resources.revvity.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of Aviptadil and Other Neuropeptides
For Immediate Release
A detailed comparison of Aviptadil with other anti-inflammatory peptides, including Somatostatin, Calcitonin Gene-Related Peptide (CGRP) antagonists, and Urotensin II antagonists, reveals distinct mechanisms and varying degrees of efficacy in modulating inflammatory responses. This guide synthesizes available experimental data to provide a clear perspective for researchers, scientists, and drug development professionals.
This compound, a synthetic form of Vasoactive Intestinal Peptide (VIP), has demonstrated significant anti-inflammatory properties, primarily through its interaction with VPAC1 and VPAC2 receptors. This interaction leads to a notable reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[1] Clinical and preclinical studies have highlighted its potential in treating severe inflammatory conditions like Acute Respiratory Distress Syndrome (ARDS). In contrast, other neuropeptides such as Somatostatin and antagonists targeting CGRP and Urotensin II exhibit different mechanisms and a range of anti-inflammatory effects.
Comparative Efficacy: A Quantitative Overview
To provide a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory efficacy of this compound and other selected peptides based on available experimental evidence.
Table 1: In Vivo Efficacy of Anti-Inflammatory Peptides
| Peptide/Antagonist | Model | Key Efficacy Metric | Result |
| This compound | Viral-related ARDS Patients | Reduction in C-Reactive Protein (CRP) | 76% ± 3% reduction[2] |
| Viral-related ARDS Patients | Reduction in Interleukin-6 (IL-6) | 75% ± 3% reduction[2] | |
| Somatostatin Analogue (sst4 agonist) | Rat Model of Neurogenic Inflammation | Inhibition of Plasma Protein Extravasation | 40-60% inhibition[3] |
| CGRP Monoclonal Antibody | Ferret Model of Dental Pulp Inflammation | Reduction in CD45+ Leukocyte Infiltration | Significant reduction (p=0.04) vs. vehicle |
| Urotensin II Antagonist (Urantide) | Mouse Model of Colitis | Alleviation of Rectal Bleeding & Histological Injury | Significant improvement |
Table 2: In Vitro Efficacy of Anti-Inflammatory Peptides
| Peptide/Antagonist | Cell Type | Key Efficacy Metric | Result |
| This compound (as VIP) | Human Primary Monocytes | Inhibition of SARS-CoV-2 RNA Synthesis | 33-45% inhibition at 5-10 nM[1][4] |
| Somatostatin Analogue (sst4 agonist) | CHO cells expressing sst4 receptor | G-protein Activation (EC50) | 10 nM[3] |
| Urotensin II Antagonist (SB-657510) | Human Umbilical Vein Endothelial Cells | Inhibition of UII-induced IL-1β, IL-6, and VCAM-1 expression | Significant inhibition[5] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these peptides are mediated through distinct signaling pathways.
This compound (Vasoactive Intestinal Peptide)
This compound exerts its anti-inflammatory effects by binding to VPAC1 and VPAC2 receptors, which are G-protein coupled receptors. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels inhibit the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[4][6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule somatostatin receptor subtype 4 (sst4) agonists are novel anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. babymhospital.org [babymhospital.org]
- 5. Inhibitory Effect of an Urotensin II Receptor Antagonist on Proinflammatory Activation Induced by Urotensin II in Human Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Aviptadil's Mechanism of Action in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aviptadil's performance with alternative therapies, supported by experimental data, to validate its mechanism of action in primary human cells. The information is tailored for researchers, scientists, and professionals involved in drug development.
Introduction to this compound and its Proposed Mechanism of Action
This compound, a synthetic form of Vasoactive Intestinal Peptide (VIP), is a promising therapeutic agent, particularly for respiratory diseases like Acute Respiratory Distress Syndrome (ARDS), which can be a severe complication of viral infections such as COVID-19.[1][2] Its mechanism of action in primary human cells is multifaceted, primarily involving anti-inflammatory and cytoprotective effects in the lungs.
This compound binds to the Vasoactive Intestinal Peptide Receptor 1 (VPAC1), which is highly expressed on alveolar type II (ATII) cells in the lungs.[1][2][3][4] This receptor engagement initiates a cascade of intracellular signaling events, leading to:
-
Increased Surfactant Production: this compound stimulates the synthesis and secretion of surfactant proteins by ATII cells, which is crucial for maintaining alveolar integrity and proper lung function.[1][3][5][6]
-
Anti-inflammatory Effects: It inhibits the production and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells like monocytes and macrophages.[7][8]
-
Signal Transduction via cAMP: The binding of this compound to its G-protein coupled receptor, VPAC1, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[9]
Comparative Analysis with Alternative Therapies
To provide a comprehensive evaluation of this compound, its mechanism of action and performance are compared with two other drugs that have been used in the context of severe respiratory diseases: Remdesivir and Dexamethasone.
Data Presentation: Comparison of In Vitro Efficacy in Primary Human Cells
| Drug | Target Cell Type | Primary Mechanism of Action | Key Efficacy Parameter | Quantitative Data |
| This compound | Primary Human Alveolar Type II Cells, Monocytes/Macrophages | VPAC1 receptor agonist, increases cAMP, anti-inflammatory, stimulates surfactant production. | Cytokine Inhibition (IL-6, TNF-α), Surfactant Protein Expression | Qualitative and semi-quantitative data available, specific IC50/EC50 values in primary human cells are not consistently reported in the reviewed literature. |
| Remdesivir | Primary Human Airway Epithelial Cells | Prodrug of an adenosine nucleotide analog, inhibits viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[10][11][12][13] | Inhibition of SARS-CoV-2 replication | EC50 = 0.01 µM [10][11][12] |
| Dexamethasone | Primary Human Macrophages, Mononuclear Cells | Glucocorticoid receptor agonist, potent anti-inflammatory and immunosuppressive effects, inhibits the synthesis of pro-inflammatory cytokines.[7][14][15][16][17][18] | Inhibition of IL-6 and TNF-α production | Dose-dependent inhibition observed. For example, 100 nM Dexamethasone significantly inhibits IFNβ release in primary human monocyte-derived macrophages.[14] IC50 for GM-CSF release inhibition in smokers' macrophages was significantly different from that in patients with COPD.[19] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
This compound's Signaling Pathway in Alveolar Type II Cells
Caption: this compound signaling in alveolar type II cells.
Experimental Workflow for Validating this compound's Effect on Cytokine Production
Caption: Workflow for cytokine production analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isolation and Culture of Primary Human Alveolar Type II (ATII) Cells
Primary human ATII cells can be isolated from lung tissue obtained from surgical resections. The tissue is minced and subjected to enzymatic digestion. The resulting cell suspension is then purified using density gradient centrifugation and magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to positively select for ATII cells using specific surface markers.[20][21][22][23][24] Isolated cells are cultured on extracellular matrix-coated plates in specialized media to maintain their phenotype.[20][22][23]
cAMP Assay in Primary Human Alveolar Epithelial Cells
-
Cell Seeding: Plate isolated primary human alveolar epithelial cells in a 96-well plate and culture until confluent.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor for a short period to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of this compound or a control vehicle.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay. The signal is inversely proportional to the amount of cAMP in the sample.
Cytokine Profiling in Primary Human Monocytes
-
Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic bead separation.
-
Culture and Stimulation: Culture the monocytes and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Treatment: Concurrently, treat the cells with different concentrations of this compound, Dexamethasone, or a vehicle control.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
ELISA: Quantify the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits.
Surfactant Protein Expression Analysis in Primary Human ATII Cells
-
Cell Culture and Treatment: Culture primary human ATII cells and treat them with this compound or a control for a specified period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for surfactant proteins (e.g., SP-B).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of the surfactant protein.[4]
-
Conclusion
This compound demonstrates a multimodal mechanism of action in primary human cells that is highly relevant to the treatment of inflammatory lung diseases. Its ability to stimulate surfactant production and suppress pro-inflammatory cytokine release distinguishes it from purely antiviral agents like Remdesivir and broad-spectrum anti-inflammatory drugs like Dexamethasone. While the available data strongly supports the qualitative aspects of this compound's mechanism, further studies providing quantitative efficacy data (e.g., IC50 and EC50 values) from primary human cell models are needed for a more definitive comparative assessment. The experimental protocols outlined in this guide provide a framework for researchers to conduct such validation studies.
References
- 1. Effect of this compound, a Novel Therapy, on Clinical Outcomes of Patients with Viral-related Severe ARDS: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of IV Vasoactive Intestinal Peptide (this compound) in Patients With Critical COVID-19 Respiratory Failure: Results of a 60-Day Randomized Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive intestinal peptide induces surfactant protein A expression in ATII cells through activation of PKC/c-Fos pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of vasoactive intestinal peptide on pulmonary surfactants phospholipid synthesis in lung explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The VPAC1 receptor: structure and function of a class B GPCR prototype [frontiersin.org]
- 10. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Remdesivir against COVID-19 and Other Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]
- 17. Comparison of different anti-inflammatory agents in suppressing the monocyte response to orthopedic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucocorticoid modulation of human monocyte/macrophage function: control of TNF-alpha secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. Human alveolar epithelial type II cells in primary culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Isolation and Culture of Alveolar Epithelial Type I and Type II Cells from Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alveolar Type 2 Epithelial Cell Organoids: Focus on Culture Methods [mdpi.com]
- 24. researchgate.net [researchgate.net]
Aviptadil vs. PACAP: A Comparative Analysis of Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aviptadil (a synthetic form of Vasoactive Intestinal Peptide, VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), focusing on their mechanisms of receptor activation. The information presented is supported by experimental data to assist researchers in distinguishing the functional profiles of these two critical neuropeptides.
Introduction
This compound, a synthetic formulation of Vasoactive Intestinal Peptide (VIP), and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are closely related neuropeptides belonging to the secretin/glucagon superfamily.[1][2] They exert pleiotropic effects throughout the body by activating a common subfamily of Class B G protein-coupled receptors (GPCRs): the VPAC1, VPAC2, and PAC1 receptors.[3][4] Despite sharing receptors, their distinct activation profiles lead to different physiological outcomes, making them subjects of intense research for various therapeutic applications.[3][5] PACAP exists in two primary bioactive forms, PACAP-38 and PACAP-27, with PACAP-38 being the more abundant form in neuronal tissues.[3] This analysis will compare their receptor binding affinities, downstream signaling cascades, and the experimental methodologies used to characterize these interactions.
Comparative Receptor Binding Affinity
The primary distinction between this compound (VIP) and PACAP lies in their binding affinity and selectivity for the VPAC1, VPAC2, and PAC1 receptors. PACAP is a non-selective agonist, binding with high affinity to all three receptors. In contrast, this compound is selective, binding with high affinity to VPAC1 and VPAC2, but with a significantly lower affinity for the PAC1 receptor.[3][6]
| Ligand | Receptor | Binding Affinity (IC₅₀ / Kd) | Species/Cell Line | Reference |
| PACAP-38 | PAC1 | IC₅₀: 3 nM / Kd: ~0.5 nM | NIH 3T3 / Various Tissues | [6][7] |
| VPAC1 | High Affinity (nM range) | PANC-1 | [8] | |
| VPAC2 | High Affinity (nM range) | PANC-1 / Sup T-1 | [8] | |
| PACAP-27 | PAC1 | IC₅₀: 5 nM | NIH 3T3 | [7] |
| VPAC1 | High Affinity (nM range) | PANC-1 | [8] | |
| VPAC2 | High Affinity (nM range) | PANC-1 / Sup T-1 | [8] | |
| This compound (VIP) | PAC1 | IC₅₀: 500 nM / Kd: >500 nM | NIH 3T3 / Various Tissues | [6][7] |
| VPAC1 | High Affinity (~0.5 nM) | PANC-1 / T47D | [6][8] | |
| VPAC2 | High Affinity (~0.5 nM) | PANC-1 / Sup T-1 | [6][8] |
Table 1: Comparative binding affinities of PACAP isoforms and this compound (VIP) for their cognate receptors. IC₅₀ and K_d_ values are compiled from multiple studies and may vary based on the cell type and experimental conditions.
Receptor-Mediated Signaling Pathways
Activation of VPAC1, VPAC2, and PAC1 receptors initiates several intracellular signaling cascades. The specific pathways engaged depend on the ligand, the receptor subtype, and the cellular context.
1. Gαs/cAMP/PKA Pathway (Common to All Receptors): The canonical signaling pathway for all three receptors involves coupling to the Gαs protein.[9][10] Ligand binding stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[11] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to cell survival, differentiation, and inflammation.[11][12]
2. Gαq/PLC/Ca²⁺ Pathway (Primarily PAC1): PAC1 receptors, particularly when activated by PACAP, can also couple to Gαq/11 proteins.[3][9] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This pathway is crucial for processes like neuroplasticity and hormone secretion.[3][9] While VPAC receptors can also couple to Gαq, this is less predominant than their Gαs coupling.[3]
3. Alternative Pathways (ERK, Akt): Beyond the primary G protein pathways, these receptors can activate other important signaling molecules. For instance, all three receptors can activate the Extracellular signal-Regulated Kinase (ERK) pathway, often via PKA-dependent mechanisms.[3] PAC1 receptor activation has also been shown to stimulate the PI3K/Akt pathway, a critical cascade for promoting neuronal survival.[13]
Below are diagrams illustrating the primary signaling cascades.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Receptors for pituitary adenylate cyclase-activating polypeptide: comparison with vasoactive intestinal peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PACAP/ VIP[Part 1]: Biology, Pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Aviptadil's Anti-Cytokine Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the anti-cytokine effects of Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP). The following sections detail the quantitative impact of this compound on key pro-inflammatory cytokines, the experimental protocols used in these studies, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Cytokine Levels
The reproducibility of this compound's anti-inflammatory effects is supported by multiple studies demonstrating its ability to modulate key cytokines involved in inflammatory cascades. The table below summarizes the quantitative data from both preclinical and clinical investigations.
| Study & Year | Cytokine | Experimental Model | This compound/VIP Concentration | Key Finding on Cytokine Reduction |
| Youssef JG, et al. (2022)[1] | IL-6 | Human clinical trial (COVID-19 with respiratory failure) | Intravenous infusion (escalating doses of 50, 100, and 150 pmol/kg/hr over 3 days) | This compound treatment was associated with preventing the rise in IL-6 levels compared to placebo. Subjects on placebo showed a five-fold greater increase in mean day 7 IL-6 levels.[1] |
| O'Brien CM, et al. (2004) | TNF-α | In vitro (LPS-stimulated human monocytes) | 10⁻⁶ M | Vasoactive Intestinal Peptide (VIP) reduced TNF-α production from a control level of 508 ± 65 pg/ml to 226 ± 11 pg/ml. |
| Mukohyama H, et al. (2000) | IL-1β | In vitro (LPS-stimulated murine macrophages) | 10⁻⁶ M | Vasoactive Intestinal Peptide (VIP) significantly reduced the mRNA expression of IL-1β by 35%. |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the context and reproducibility of the findings.
In-Vivo Human Study: Intravenous this compound in COVID-19 Patients (Youssef JG, et al. 2022)[1]
-
Study Design: A multicenter, randomized, placebo-controlled phase 2b/3 clinical trial was conducted.[1]
-
Participants: The study enrolled 196 patients with respiratory failure due to COVID-19.[1]
-
Intervention: Patients were randomized to receive either intravenous this compound or a normal saline placebo. The this compound treatment consisted of three 12-hour infusions on successive days with escalating doses of 50, 100, and 150 pmol/kg/hr.[1]
-
Cytokine Measurement: Serum levels of IL-6 were measured at baseline and daily through day 7. The analysis was performed on the first-morning laboratory sample.[1]
In-Vitro Study: VIP on LPS-Stimulated Human Monocytes (O'Brien CM, et al. 2004)
-
Cell Culture: Freshly elutriated human monocytes were plated at a density of 2 × 10⁵ cells per well in a 96-well plate.
-
Stimulation: Monocytes were pre-treated with varying concentrations of Vasoactive Intestinal Peptide (VIP) for one hour before being stimulated with 1 ng/ml of lipopolysaccharide (LPS).
-
Incubation: The cells were incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Cytokine Measurement: Supernatants were collected, and the concentration of TNF-α was determined by ELISA.
In-Vitro Study: VIP on LPS-Stimulated Murine Macrophages (Mukohyama H, et al. 2000)
-
Cell Culture: Primary murine macrophages were cultured.
-
Stimulation: Macrophages were treated with 10⁻⁶ M of Vasoactive Intestinal Peptide (VIP) or a saline control and then exposed to 1 µg/ml of lipopolysaccharide (LPS) for 24 hours.
-
Cytokine Measurement: The expression of IL-1β mRNA was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are primarily mediated through its interaction with specific cell surface receptors, triggering a cascade of intracellular signaling events.
Caption: Proposed signaling pathway of this compound's anti-cytokine effect.
The experimental workflow for assessing the anti-cytokine effects of this compound typically follows a standardized process, from cell culture or patient recruitment to data analysis.
Caption: Typical workflow for assessing this compound's anti-cytokine effects.
References
A Head-to-Head In Vitro Comparison of Aviptadil and Remdesivir for SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two antiviral candidates, Aviptadil and Remdesivir, against SARS-CoV-2. The following sections detail their mechanisms of action, available quantitative data on antiviral efficacy, and the experimental protocols utilized in these assessments.
Quantitative Antiviral Activity
| Drug | Cell Line | Virus Strain | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Remdesivir | Vero E6 | SARS-CoV-2 | Plaque Reduction Assay / qRT-PCR | 0.77 - 6.6 | >100 | >15 | [1][2] |
| Calu-3 | SARS-CoV-2 | Not Specified | Not Specified | Not Specified | Not Specified | [3] | |
| This compound | Calu-3, Human Monocytes | SARS-CoV-2 | Not Specified | Not Available | Not Available | Not Available | [4][5] |
Note: While it is documented that this compound (as Vasoactive Intestinal Peptide, VIP) inhibits SARS-CoV-2 replication in vitro, specific EC50 and CC50 values are not publicly available.[4][5][6]
Experimental Protocols
The following are generalized experimental protocols for determining the in vitro antiviral activity of compounds like this compound and Remdesivir against SARS-CoV-2.
Cell Culture and Virus
-
Cell Lines: Vero E6 (African green monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), and primary human monocytes are commonly used.[1][3][5] These cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Virus: A clinical isolate of SARS-CoV-2 is propagated in a suitable cell line (e.g., Vero E6). Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
-
Cell Seeding: Plate susceptible cells (e.g., Vero E6) in 24-well plates and grow to confluence.
-
Drug Preparation: Prepare serial dilutions of the test compounds (this compound or Remdesivir) in culture medium.
-
Infection: Infect the confluent cell monolayers with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units - PFU) for 1-2 hours.
-
Treatment: After incubation, remove the virus inoculum and add the different concentrations of the test compounds to the wells.
-
Overlay: Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates.
-
Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The CC50 value is the drug concentration that reduces cell viability by 50% compared to the untreated cell control.
Mechanism of Action and Signaling Pathways
Remdesivir: A Nucleoside Analog Targeting Viral Replication
Remdesivir is a prodrug of an adenosine nucleotide analog.[7] Upon entering the host cell, it is metabolized into its active triphosphate form. This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1]
Caption: Mechanism of Action of Remdesivir.
This compound: A Multifaceted Approach Involving Antiviral and Anti-inflammatory Effects
This compound is a synthetic form of Vasoactive Intestinal Peptide (VIP), a naturally occurring neuropeptide. Its proposed mechanism against SARS-CoV-2 is multifaceted. In vitro studies suggest that VIP can inhibit SARS-CoV-2 replication in lung epithelial cells and monocytes.[4][5] Additionally, VIP binds to the VPAC1 receptor on alveolar type II cells, the same cells targeted by SARS-CoV-2. This interaction is believed to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-alpha, and may also play a role in protecting the lung tissue.[8]
Caption: Proposed Mechanism of Action of this compound.
Summary and Conclusion
Remdesivir demonstrates direct antiviral activity against SARS-CoV-2 in vitro by targeting the viral RNA-dependent RNA polymerase, with quantifiable EC50 values reported in the low micromolar to nanomolar range. This compound, on the other hand, appears to have a dual mechanism of action, involving both the inhibition of viral replication and the modulation of the host's inflammatory response.
While the anti-inflammatory properties of this compound are well-documented, a direct quantitative comparison of its antiviral potency with Remdesivir is hampered by the lack of publicly available EC50 and CC50 data. Further in vitro studies providing this quantitative data for this compound are necessary to enable a comprehensive head-to-head comparison of their direct antiviral efficacies. Researchers are encouraged to consider these differences in their mechanisms of action when evaluating their potential as therapeutic agents for COVID-19.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening of antiviral compounds against SARS-CoV-2.
Caption: In Vitro Antiviral Screening Workflow.
References
- 1. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of IV Vasoactive Intestinal Peptide (this compound) in Patients With Critical COVID-19 Respiratory Failure: Results of a 60-Day Randomized Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A negative trial for vasoactive intestinal peptide in COVID-19-associated acute hypoxaemic respiratory failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous this compound and Remdesivir for Treatment of COVID-19-associated Hypoxemic Respiratory Failure: Randomized, Placebo-controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhaled this compound for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy of Aviptadil: A Comparative Therapeutic Guide
An objective analysis of Aviptadil's performance in preclinical and clinical settings, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a synthetic form of Vasoactive Intestinal Peptide (VIP), has demonstrated significant therapeutic potential in various inflammatory and lung injury models across multiple species. This guide provides a comprehensive comparison of its effects, drawing on data from preclinical animal studies and human clinical trials, with a focus on its application in Acute Respiratory Distress Syndrome (ARDS) and related inflammatory conditions.
Quantitative Data Summary
The therapeutic effects of this compound have been evaluated in a range of species, from rodents to humans. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its efficacy.
Preclinical Studies in Animal Models
| Species | Model of Lung Injury | This compound Acetate Dosage | Key Quantitative Outcomes | Reference(s) |
| Rat | Reperfusion Injury (Lung Transplant) | 0.1 g/ml in flush solution or 3 µg/kg IV post-reperfusion | Reduced Lung Edema: Significantly lower wet-to-dry weight ratio in the VIP-treated group (4.4 ± 0.2) compared to the control group (5.2 ± 0.2)[1]. | [1] |
| Mouse | Vasoactive Intestinal Peptide Knockout (VIP KO) Model | Not Applicable (Genetic Model) | Increased Pro-inflammatory Cytokines in KO mice: Elevated levels of IL-5 and IL-6, suggesting a role for endogenous VIP in suppressing inflammation[2]. | [2] |
| Guinea Pig | Anoxia/Glucopenia Injury (Detrusor Nerves) | 0.3 µM | Improved Nerve Response: Significantly improved response of detrusor strips to electrical field stimulation during anoxia/glucopenia and reperfusion. | [3] |
| Various | General Lung Injury Models | Not specified | Protective effects on pulmonary tissue have been shown in numerous animal models of lung injury in rats, guinea pigs, dogs, and sheep[4]. This compound was shown to restore barrier function at the endothelial/alveolar interface and to protect the lung and other organs from failure in mice, rats, guinea pigs, sheep, and swine[5]. | [4][5] |
Human Clinical Trials
| Study Population | Condition | This compound Acetate Dosage | Key Quantitative Outcomes | Reference(s) |
| 8 Patients | Sepsis-related ARDS | 50-100 pmol/kg/hr IV infusion for 12 hours | Improved Weaning from Mechanical Ventilation: 7 out of 8 patients (87.5%) were successfully removed from mechanical ventilation[6]. | [6] |
| 6 Patients | Viral-related Severe ARDS | Not specified | Improved Oxygenation: Mean oxygen saturation improved from 87.86% to 93.43% (p<0.01). PaO2 improved from a mean of 54.3 to 68.4 (p=0.004). SpO2/FiO2 ratio increased from 149 to 336[7]. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key preclinical and clinical studies of this compound.
Preclinical Models of Acute Lung Injury
1. Rat Model of Reperfusion Injury (Lung Transplantation)
-
Objective: To assess the protective effect of Vasoactive Intestinal Peptide (VIP) on lung tissue during transplantation.
-
Animal Model: Male Sprague-Dawley rats.
-
Injury Induction: Lungs were flushed and stored in a preservation solution for 18 hours at 4°C to simulate transplant conditions, inducing reperfusion injury upon revascularization.
-
Treatment Groups:
-
Group I: No preservation or storage (control).
-
Group II: 18 hours of cold storage without VIP.
-
Group III: 18 hours of cold storage with VIP (0.1 g/ml) in the flush solution.
-
Group IV: 18 hours of cold storage with intravenous VIP (3 µg/kg) administered to the recipient rat just after reperfusion.
-
-
Key Measurements: Pulmonary arterial pressure, peak airway pressure, blood gas analysis, serum lipid peroxide levels, tissue myeloperoxidase activity, and wet-to-dry weight ratio were measured 24 hours after transplantation[1].
2. Mouse Model of Asthma (VIP Knockout)
-
Objective: To investigate the role of endogenous VIP in airway inflammation.
-
Animal Model: Vasoactive Intestinal Peptide knockout (VIP KO) mice and wild-type mice.
-
Methodology: This was a genetic model where the gene for VIP was deleted. The inflammatory state of the lungs in VIP KO mice was compared to that of wild-type mice.
-
Key Measurements: Peribronchiolar airway inflammation, accumulation of lymphocytes and eosinophils, and production of pro-inflammatory cytokines (IL-5, IL-6, IFN-γ) were assessed[2].
Human Clinical Trials
1. Sepsis-Related Acute Respiratory Distress Syndrome (ARDS)
-
Objective: To evaluate the safety and efficacy of this compound in patients with sepsis-related ARDS.
-
Study Population: 8 patients with ARDS related to sepsis, all requiring mechanical ventilation.
-
Treatment Protocol: this compound was administered as a continuous intravenous infusion at a rate of 50-100 pmol/kg/hr for 12 hours.
-
Key Measurements: Patients were monitored for adverse events, and the primary efficacy endpoint was successful weaning from mechanical ventilation[6].
2. Viral-Related Severe ARDS
-
Objective: To assess the impact of this compound on clinical outcomes in patients with severe ARDS due to viral pneumonia.
-
Study Population: 6 patients with severe viral-related ARDS.
-
Treatment Protocol: this compound was administered as an infusion over three days.
-
Key Measurements: Oxygen saturation, PaO2, and the SpO2/FiO2 ratio were measured before and after the treatment course to assess for improvements in oxygenation[7].
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are mediated through its interaction with specific signaling pathways. The diagrams below illustrate the mechanism of action and a typical experimental workflow for evaluating its efficacy.
Figure 1. Simplified signaling pathway of this compound.
Figure 2. General experimental workflow for preclinical evaluation.
References
- 1. Vasoactive intestinal peptide ameliorates reperfusion injury in rat lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoactive Intestinal Peptide Knockout (VIP KO) mouse model of sulfite-sensitive asthma: up-regulation of novel lung carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide protects guinea-pig detrusor nerves from anoxia/glucopenia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound: A multifaceted approach to mitigating hypoxemia in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a Novel Therapy, on Clinical Outcomes of Patients with Viral-related Severe ARDS: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Aviptadil Research: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), primarily focusing on its investigation for the treatment of COVID-19-induced Acute Respiratory Distress Syndrome (ARDS). The initial promising results from an early clinical trial are contrasted with the findings of a subsequent, larger, and independent validation study. This comparison aims to offer a comprehensive overview of the available evidence to inform future research and development efforts.
Executive Summary
Initial research into this compound for COVID-19 respiratory failure suggested significant benefits in survival and recovery. A phase 2b/3 clinical trial (NCT04311697) reported that this compound treatment was associated with a higher likelihood of being alive and free from respiratory failure at 60 days. However, a larger, independent, multicenter, randomized, placebo-controlled trial (TESICO/ACTIV-3b) did not replicate these findings. The TESICO trial found no significant improvement in clinical outcomes, including survival, for patients with COVID-19-associated hypoxemic respiratory failure treated with this compound compared to placebo. This guide presents the data from these key studies to highlight the discrepancies and provide a balanced perspective on the therapeutic potential of this compound.
Mechanism of Action
This compound is a synthetic formulation of Vasoactive Intestinal Peptide (VIP), a naturally occurring neuropeptide with a wide range of biological activities. Its proposed mechanism of action in the context of lung injury involves binding to the Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2), which are G-protein coupled receptors.[1] This interaction is believed to trigger a cascade of intracellular events, including an increase in cyclic adenosine monophosphate (cAMP), leading to potent anti-inflammatory effects, bronchodilation, and protection of alveolar type II cells.[1] Specifically, this compound is suggested to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α, and preclinical studies have indicated it may inhibit the replication of SARS-CoV-2 in lung cells.[2][3]
Signaling Pathway
Clinical Trial Data Comparison
The following tables summarize the key quantitative data from the initial phase 2b/3 trial (NCT04311697) and the independent validation TESICO trial.
Table 1: Primary Efficacy Endpoints
| Endpoint | NCT04311697 (Initial Trial) | TESICO (Independent Validation Trial) |
| Primary Endpoint | Alive and free from respiratory failure at Day 60 | 6-category ordinal outcome at Day 90 |
| Result | Did not reach statistical significance when controlling for baseline ventilation (OR 1.6, 95% CI 0.86-3.11)[4] | No significant improvement (OR 1.11, 95% CI 0.80-1.55; p=0.54)[5][6] |
Table 2: Secondary Efficacy Endpoints
| Endpoint | NCT04311697 (Initial Trial) | TESICO (Independent Validation Trial) |
| 60-Day Survival | Statistically significant 2-fold increased odds of survival (OR 2.0, 95% CI 1.1-3.9; p=0.035)[4] | No significant difference in mortality at Day 90 (HR 1.04, 95% CI 0.77-1.41; p=0.78)[5][6] |
| Cytokine Levels (IL-6) | This compound was associated with preventing a rise in IL-6 levels (p=0.024)[5] | Not reported as a primary or key secondary endpoint |
| Hospital Stay | Not reported as a primary or secondary endpoint | Not reported as a primary or key secondary endpoint |
Table 3: Subgroup Analyses of Interest
| Subgroup | NCT04311697 (Initial Trial) | TESICO (Independent Validation Trial) |
| Patients on High-Flow Nasal Oxygen at Baseline | Statistically significant likelihood of achieving primary endpoint (p=0.039)[4] | Not specifically reported |
| Patients on Mechanical Ventilation at Baseline | 10-fold increased odds of survival (p=0.031)[4] | No significant benefit observed |
Experimental Protocols
Clinical Trial Methodologies
NCT04311697 (Initial Trial)
-
Design: A multicenter, randomized, double-blind, placebo-controlled phase 2b/3 trial.[4]
-
Participants: 196 patients with COVID-19 and respiratory failure.[4]
-
Intervention: Intravenous this compound (three escalating doses over 3 days) or placebo, in addition to standard of care.[7]
-
Primary Endpoint: Alive and free from respiratory failure at Day 60.[4]
TESICO (Independent Validation Trial)
-
Design: A multicenter, adaptive, randomized, blinded, placebo-controlled trial.[5][6]
-
Participants: 461 patients with COVID-19-associated acute hypoxemic respiratory failure.[5][6]
-
Intervention: Intravenous this compound or placebo for 3 days, in addition to standard of care.[5][6]
-
Primary Endpoint: A six-category ordinal outcome assessing clinical status at Day 90.[5][6]
Preclinical Experimental Protocols (General Overview)
-
In Vitro SARS-CoV-2 Replication Assay: Human lung epithelial cells (e.g., Calu-3) or monocytes are infected with SARS-CoV-2.[2][3] The cells are then treated with varying concentrations of this compound. Viral replication is quantified using methods such as RT-qPCR to measure viral RNA levels or plaque assays to determine infectious virus titers.[3]
-
Cytokine Release Assay: Human peripheral blood mononuclear cells (PBMCs) or specific immune cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of this compound. The levels of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are measured using techniques like ELISA or multiplex bead arrays.[8]
Experimental Workflow
Conclusion
The initial, promising findings for this compound in the treatment of COVID-19-associated respiratory failure were not confirmed in a larger, more definitive, independent clinical trial. While the preclinical data and proposed mechanism of action suggest a potential role for this compound in modulating inflammatory responses in the lungs, the lack of clinical efficacy in the TESICO trial underscores the importance of robust, independent validation in drug development. Future research may need to focus on different patient populations, alternative delivery methods (e.g., inhaled), or combination therapies to explore any potential therapeutic niche for this compound. Researchers and drug development professionals should carefully consider the totality of the evidence, including the negative validation data, when evaluating the future of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. emjreviews.com [emjreviews.com]
- 3. Inhaled this compound for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of IV Vasoactive Intestinal Peptide (this compound) in Patients With Critical COVID-19 Respiratory Failure: Results of a 60-Day Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of IV Vasoactive Intestinal Peptide (this compound) in Patients With Critical COVID-19 Respiratory Failure: Results of a 60-Day Randomized Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intravenous this compound and remdesivir for treatment of COVID-19-associated hypoxaemic respiratory failure in the USA (TESICO): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Infectious Diseases and Treatment Publishes Positive Trial Data of this compound in High Comorbidity Patients Suffering from Critical COVID-19 with Respiratory Failure - BioSpace [biospace.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Aviptadil
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Aviptadil is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and immediate actions in case of exposure, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.[1][2][3]
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical impermeable gloves.[1][2] Must be inspected prior to use.[1][2] | Prevents skin contact with the compound. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or suit, to prevent skin exposure.[3] Fire/flame resistant clothing is also recommended.[1][2] | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | To be used in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1][2] | Prevents inhalation of dust or aerosols. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following protocol outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting, from receipt to disposal.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[1]
-
Preventing Contamination: Avoid the formation of dust and aerosols.[1][3] Use non-sparking tools to prevent ignition.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][2]
2. Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Temperature: Recommended storage for the powder form is -80°C for 2 years or -20°C for 1 year.[3]
3. Accidental Release Measures:
-
Evacuation: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1] Absorb solutions with an inert liquid-binding material.[3]
4. Disposal Plan:
-
Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Regulations: All disposal practices must be in accordance with federal, state, and local regulations.[3] Do not discharge into sewer systems.[1]
-
Container Disposal: Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[1]
Emergency Procedures: First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Consult a doctor.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
Operational Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
